2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHKHFADRGJMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380084 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-43-7 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
CAS Number: 321309-43-7
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the publicly available technical information for 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data, including specific biological activities, in-depth experimental protocols, and established signaling pathways for this particular compound, are not extensively reported in the public domain.
The information that is available pertains to its basic chemical properties and the broader context of related pyrazole-benzoic acid derivatives.
Chemical and Physical Properties
This compound is a heterocyclic organic compound containing both a pyrazole and a benzoic acid moiety.[1][2] Basic identification and property data are summarized below.
| Property | Value | Source |
| CAS Number | 321309-43-7 | [1][3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| Synonyms | 4-(2-CARBOXYPHENYL)-3,5-DIMETHYLPYRAZOLE, 2-(3,5-Dimethylpyrazol-4-yl)benzoic acid | [4] |
Synthesis and Manufacturing
Biological and Pharmacological Context
While specific quantitative data on the biological activity of this compound is not available, the broader class of pyrazole derivatives is of significant interest in medicinal chemistry due to a wide range of therapeutic properties.[7][8]
Derivatives of pyrazole have been investigated for numerous biological activities, including:
-
Antimicrobial Agents: Various pyrazole derivatives have shown potent activity against antibiotic-resistant bacteria.[7][9][10] Some have been identified as inhibitors of fatty acid biosynthesis in bacteria.[7]
-
Anticancer Activity: Certain pyrazole derivatives have been studied for their potential as anticancer drugs, with mechanisms such as the inhibition of tubulin polymerization.[5]
-
Anti-inflammatory and Analgesic Effects: The pyrazole core is a key feature in several compounds with anti-inflammatory and analgesic properties.[9][11]
It is important to note that these activities are reported for the broader class of pyrazole-containing compounds and not specifically for this compound. Without direct experimental evidence, it is not possible to attribute these properties to the topic compound.
Experimental Data and Protocols
A thorough search for specific experimental protocols, quantitative biological data (e.g., IC₅₀, MIC, Kᵢ values), or detailed assay methodologies for this compound did not yield any specific results. The existing literature focuses on structurally related analogs.
Signaling Pathways and Mechanisms of Action
There is no information available in the public domain that describes the involvement of this compound in any specific biological signaling pathways. Mechanistic studies are available for other pyrazole derivatives, which have been reported to act as inhibitors of enzymes like DNA gyrase and topoisomerase IV in bacteria.[7][9]
Conclusion
This compound (CAS 321309-43-7) is a known chemical entity with defined basic properties. However, there is a notable absence of in-depth technical data in the public scientific literature regarding its specific synthesis protocols, quantitative biological activity, and mechanisms of action. The biological potential of this compound can only be inferred from the activities of structurally related pyrazole-benzoic acid derivatives, which have shown promise in areas such as antimicrobial and anticancer research. Further investigation is required to characterize the specific biological profile of this compound. Due to the lack of available data, the creation of detailed experimental workflows or signaling pathway diagrams is not feasible at this time.
References
- 1. This compound | 321309-43-7 [m.chemicalbook.com]
- 2. This compound | C12H12N2O2 | CID 2776446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aboundchem.com [aboundchem.com]
- 4. This compound CAS#: 321309-43-7 [amp.chemicalbook.com]
- 5. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Molecular Weight of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
For: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for the compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a substance of interest in chemical and pharmaceutical research.
Chemical Identity and Formula
The initial step in determining the molecular weight of a compound is to ascertain its precise molecular formula. This compound is a heterocyclic compound containing a pyrazole ring substituted with two methyl groups and a benzoic acid moiety.
Based on its chemical structure, the molecular formula for this compound is determined to be C12H12N2O2 [1][2][3][4]. This formula indicates that each molecule is composed of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula. The standard atomic weights of the constituent elements are used for this calculation.
The table below details the contribution of each element to the total molecular weight.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
Final Molecular Weight
The summation of the atomic weight contributions of all elements provides the final molecular weight of the compound.
| Parameter | Value |
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol [1][2][5] |
The calculated molecular weight of this compound is 216.24 g/mol [1][2][5].
Methodological Workflow
The process of determining the molecular weight of a chemical compound from its name is a fundamental procedure in chemistry. The workflow involves identifying the structure, determining the molecular formula, and calculating the sum of atomic weights. This logical process is visualized in the diagram below.
References
- 1. This compound - CAS:321309-43-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 321309-43-7 [m.chemicalbook.com]
- 3. This compound | C12H12N2O2 | CID 2776446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | C12H12N2O2 | CID 67400510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (Compound 1 ). This biaryl molecule, which incorporates both a carboxylic acid and a pyrazole moiety, is a valuable building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, provides a robust, step-by-step protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and offers an in-depth analysis of its spectroscopic signature. Safety and handling information is also provided. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective application in research and development.
Molecular Overview and Physicochemical Properties
This compound is a heterocyclic compound featuring a benzoic acid ring linked at its ortho-position to the 4-position of a 3,5-dimethylpyrazole ring. This structural arrangement imparts a unique combination of properties, including a defined three-dimensional conformation due to hindered rotation around the aryl-aryl bond, and multiple points for chemical functionalization.
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as a core component of kinase inhibitors used in oncology.[1][2] The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, and influences the compound's solubility and pharmacokinetic properties.
Chemical Structure
The structure of Compound 1 is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key physicochemical properties for this compound are summarized in the table below. It is important to note that while some data is sourced from chemical suppliers, other values are estimated based on structurally analogous compounds due to a lack of comprehensive experimental data in peer-reviewed literature.
| Property | Value | Source / Method |
| CAS Number | 321309-43-7 | Chemical Abstract Service[3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 216.24 g/mol | [3][4] |
| Physical Form | Solid (predicted) | --- |
| Melting Point | ~225 °C | Inferred from analogous compounds[4] |
| pKa (acidic) | ~4.2 | Estimated for the benzoic acid moiety[4] |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water | Inferred from analogous compounds[4] |
| Predicted XlogP | 2.2 | PubChem[5] |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most effectively achieved via a two-step process: (1) formation of the 4-halo-3,5-dimethylpyrazole intermediate, followed by (2) a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-carboxyphenylboronic acid. This approach offers high yields and good functional group tolerance.[6]
Synthesis Workflow
Caption: Proposed two-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of 4-Iodo-3,5-dimethylpyrazole
-
Rationale: The synthesis begins with the formation of 3,5-dimethylpyrazole via the condensation of acetylacetone and a hydrazine source. Subsequent iodination at the C4 position is required to prepare the pyrazole for the Suzuki coupling. Iodides are often more reactive than bromides in oxidative addition, making this a preferred intermediate.[6]
-
Preparation of 3,5-Dimethylpyrazole: In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve hydrazine sulfate (0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.
-
While maintaining the temperature at approximately 15°C, add acetylacetone (0.50 mol) dropwise over 30 minutes with vigorous stirring.
-
Continue stirring at 15°C for an additional hour.
-
Dilute the reaction mixture with water to dissolve any precipitated salts and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield crystalline 3,5-dimethylpyrazole.
-
Rationale for Iodination: A mixture of iodine and potassium iodide in the presence of a base like ammonium hydroxide provides an effective electrophilic iodinating agent for the electron-rich pyrazole ring.
-
Iodination: Dissolve 3,5-dimethylpyrazole (1.0 equiv) in a suitable solvent such as ethanol.
-
To this solution, add a solution of iodine (1.1 equiv) and potassium iodide (1.2 equiv) in water.
-
Add ammonium hydroxide solution dropwise until the reaction mixture becomes basic.
-
Stir at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work up the reaction by adding sodium thiosulfate solution to quench excess iodine, followed by extraction with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-3,5-dimethylpyrazole.
Part B: Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound.[7] A palladium catalyst, typically with phosphine ligands, is used to facilitate the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step.
-
Reaction Setup: To a dry Schlenk flask, add 4-iodo-3,5-dimethylpyrazole (1.0 equiv), 2-carboxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and acidify to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylate and precipitate the product.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to obtain the final product, this compound.
Spectroscopic Profile and Characterization
Due to the absence of published experimental spectra for this specific molecule, the following NMR data is predicted based on established chemical shift principles and data from closely related structural analogs, including 3,5-dimethyl-1-phenyl-1H-pyrazole and substituted benzoic acids.[3][8][9]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
-
~12.0-13.0 ppm (s, broad, 1H): This broad singlet is characteristic of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and exchange.
-
~11.5 ppm (s, broad, 1H): This signal corresponds to the pyrazole N-H proton. It is also often broad due to exchange.
-
~7.8-8.0 ppm (m, 1H): Aromatic proton on the benzoic acid ring ortho to the carboxyl group.
-
~7.4-7.6 ppm (m, 2H): Aromatic protons on the benzoic acid ring.
-
~7.2-7.3 ppm (m, 1H): Aromatic proton on the benzoic acid ring ortho to the pyrazole substituent.
-
~2.1 ppm (s, 6H): A sharp singlet corresponding to the six equivalent protons of the two methyl groups (-CH₃) on the pyrazole ring.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
~168 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~148 ppm: C3 and C5 carbons of the pyrazole ring, which are substituted with methyl groups.
-
~140 ppm: Quaternary carbon on the benzoic acid ring attached to the pyrazole ring.
-
~132 ppm: Quaternary carbon on the benzoic acid ring attached to the carboxyl group.
-
~130-131 ppm: Aromatic CH carbons of the benzoic acid ring.
-
~127-129 ppm: Aromatic CH carbons of the benzoic acid ring.
-
~115 ppm: C4 carbon of the pyrazole ring, attached to the benzoic acid ring.
-
~11 ppm: Methyl group carbons (-CH₃) on the pyrazole ring.
Applications in Research and Development
While specific biological activities for this compound have not been extensively reported, its structural motifs suggest significant potential as a scaffold and intermediate in drug discovery.
-
Kinase Inhibitors: The pyrazole core is a key feature in many small-molecule kinase inhibitors. This compound can serve as a starting point for the synthesis of more complex molecules targeting kinases involved in cancer and inflammatory diseases.[10]
-
URAT1 Inhibitors: Pyrazole-carboxamido-benzoic acid derivatives have been explored as inhibitors of urate transporter 1 (URAT-1), which are promising therapeutic agents for treating hyperuricemic nephropathy.[11]
-
Antimicrobial Agents: The pyrazole nucleus is found in various compounds with demonstrated antibacterial and antifungal activities.[7][12] This molecule could be functionalized to develop novel antimicrobial agents.
-
Materials Science: Biaryl carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The specific geometry and functional groups of this compound make it an interesting candidate for such applications.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Hazard Identification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[4]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4]
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Elucidation of the Molecular Structure: A Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. The document outlines a probable synthetic pathway, details the expected analytical and spectroscopic data, and provides standardized experimental protocols for its characterization. This information is crucial for researchers engaged in the synthesis, analysis, and application of novel pyrazole-based compounds in medicinal chemistry and drug discovery.
Molecular and Physicochemical Properties
This compound is a heterocyclic compound featuring a benzoic acid moiety attached to a dimethyl-substituted pyrazole ring. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 216.24 g/mol | [1][2] |
| CAS Number | 321309-43-7 | [2] |
| Predicted XlogP | 2.2 | [3] |
| Monoisotopic Mass | 216.08987 Da | [3] |
Proposed Synthesis
Proposed Reaction: Suzuki coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the resulting ester.
Caption: Proposed Suzuki coupling pathway for the synthesis of the target compound.
Experimental Protocol: Suzuki Coupling and Hydrolysis
Materials:
-
4-bromo-3,5-dimethyl-1H-pyrazole
-
2-(methoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Suzuki Coupling: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) and 2-(methoxycarbonyl)phenylboronic acid (1.2 equivalents) in a mixture of toluene and water, add potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate.
-
Hydrolysis: Dissolve the crude intermediate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Logical workflow for the synthesis and structural confirmation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts are predicted based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~12.5 | br s | 1H | NH (pyrazole) |
| 7.9 - 7.3 | m | 4H | Ar-H (benzoic acid) |
| ~2.2 | s | 6H | 2 x CH₃ (pyrazole) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (acid) |
| ~148 | C3/C5 (pyrazole) |
| ~132 | C (aromatic, attached to pyrazole) |
| 131 - 127 | CH (aromatic) |
| ~115 | C4 (pyrazole) |
| ~12 | CH₃ (pyrazole) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3100 | Medium | N-H stretch (pyrazole) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1550 | Medium | C=N stretch (pyrazole) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 217.09715 | [M+H]⁺ |
| 239.07909 | [M+Na]⁺ |
| 234.12369 | [M+NH₄]⁺ |
Data predicted from PubChem CID 2776446.[3]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While experimental data for this specific molecule is not widely published, the predicted data based on analogous compounds provide a robust framework for its characterization. This technical guide serves as a valuable resource for researchers in the field of medicinal chemistry, facilitating the synthesis and confirmation of this and other related pyrazole derivatives for further investigation and development.
References
A Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, provides a plausible synthetic route, and explores its therapeutic potential by examining the biological activities of structurally related pyrazole derivatives.
Compound Identification and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] It belongs to the class of N-aryl pyrazoles, which are recognized for their diverse pharmacological activities.[4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 321309-43-7 | [1][3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 216.24 g/mol | [1][2][3] |
| Melting Point | ~225°C (inferred from analogs) | [5] |
| LogP (Partition Coeff.) | 1.8–2.2 (inferred from analogs) | [5] |
| MDL Number | MFCD02682016 | [1] |
Synthesis and Experimental Protocols
The synthesis of pyrazole-benzoic acid hybrids typically involves condensation reactions. A plausible synthetic pathway for this compound and its analogs is outlined below.
Experimental Protocol: Synthesis via Condensation
This protocol describes a general method for synthesizing pyrazole-aldehydes, which are key precursors to the target benzoic acid derivatives.[6][7]
-
Hydrazone Formation:
-
Dissolve 4-hydrazinobenzoic acid (10 mmol) and a suitable diketone, such as acetylacetone (3-formyl-2,4-pentanedione for a formyl derivative), (10.5 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Reflux the mixture for approximately 8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the hydrazone intermediate to precipitate.
-
-
Cyclization and Formylation (Vilsmeier-Haack Reaction):
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) in an ice bath.
-
Add the crude hydrazone intermediate to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 5 hours.[7]
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.
-
The resulting solid precipitate (the pyrazole-4-carbaldehyde) is filtered, washed thoroughly with water, and recrystallized from ethanol.
-
-
Oxidation to Carboxylic Acid (Final Step for related compounds):
-
The aldehyde group on the pyrazole ring can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) to yield the final benzoic acid product. Note: For the title compound, the benzoic acid moiety is already present from the starting material, 4-hydrazinobenzoic acid.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of pyrazole-benzoic acid derivatives.
Potential Applications in Drug Development
While specific biological data for this compound is limited in the provided results, the pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of activities.[4]
Antimicrobial Activity
Numerous studies report on the potent antimicrobial effects of pyrazole-benzoic acid derivatives against drug-resistant bacteria.[8][9]
-
Mechanism: The likely mode of action involves the disruption and permeabilization of the bacterial cell membrane.[9][10]
-
Efficacy: Certain fluorophenyl- and naphthyl-substituted analogs demonstrate significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL.[8][9] These compounds are also effective against bacterial biofilms.[9][10]
Table 2: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Fluorophenyl-substituted hydrazones | Drug-resistant S. aureus | As low as 0.39 µg/mL | [8] |
| Naphthyl-substituted hydrazones | Drug-resistant S. aureus | As low as 0.78 µg/mL | [9] |
| Naphthyl-substituted hydrazones | A. baumannii | As low as 1.56 µg/mL | [9] |
| Anilinomethyl-substituted pyrazoles | Staphylococci & Enterococci | As low as 0.78 µg/mL | [10] |
Anticancer Activity
The pyrazole core is present in several anticancer agents.[4] Derivatives often function as inhibitors of critical cellular processes.
-
Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Kinase Inhibition: Other derivatives have been identified as potent inhibitors of kinases like PI3K, exhibiting excellent cytotoxicity against breast cancer cell lines (e.g., MCF7) with IC₅₀ values in the sub-micromolar range.[4]
Signaling Pathway: Tubulin Inhibition```dot
Caption: Workflow for antimicrobial drug discovery and lead optimization.
References
- 1. This compound | 321309-43-7 [m.chemicalbook.com]
- 2. This compound | C12H12N2O2 | CID 2776446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:321309-43-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the core chemical reactions, presents quantitative data in structured tables, provides detailed experimental protocols, and includes visual diagrams of the synthesis workflows.
Introduction
This compound is a molecule featuring a substituted pyrazole ring linked to a benzoic acid moiety. Pyrazole derivatives are a significant class of compounds in the pharmaceutical industry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the benzoic acid group provides a handle for further chemical modifications and can influence the molecule's pharmacokinetic properties. This guide focuses on the chemical synthesis of this compound, providing practical information for researchers in organic synthesis and drug discovery.
Core Synthesis Pathways
The synthesis of this compound is typically achieved through a multi-step process. The most common and efficient pathway involves the initial synthesis of the 3,5-dimethylpyrazole core, followed by a cross-coupling reaction to introduce the benzoic acid group. A key reaction in this sequence is the Suzuki-Miyaura coupling.
Pathway 1: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[1] This reaction is widely used for the formation of carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2]
The general scheme for this pathway involves two main stages:
-
Formation and Bromination of 3,5-dimethyl-1H-pyrazole: The synthesis begins with the condensation of acetylacetone with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole. This pyrazole is then brominated at the 4-position to yield 4-bromo-3,5-dimethyl-1H-pyrazole.
-
Suzuki-Miyaura Coupling: The resulting 4-bromo-3,5-dimethyl-1H-pyrazole is then coupled with 2-carboxyphenylboronic acid in the presence of a palladium catalyst and a base to yield the final product, this compound.
Quantitative Data
The following tables summarize typical quantitative data for the key steps in the synthesis of this compound.
| Reaction Step | Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Pyrazole Formation | Acetylacetone, Hydrazine Hydrate | Acetic Acid (catalyst) | Water or Ethanol | 50-100°C | 3-4 hours | >90% | [3] |
| Bromination | 3,5-dimethyl-1H-pyrazole | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Room Temperature | 2-4 hours | 80-95% | N/A |
| Suzuki-Miyaura Coupling | 4-bromo-3,5-dimethyl-1H-pyrazole, 2-carboxyphenylboronic acid | Pd(PPh3)4, K2CO3 | Dioxane/Water | 80-100°C | 12-24 hours | 70-90% | [1][4] |
Table 1: Summary of Reaction Conditions and Yields
Experimental Protocols
Synthesis of 3,5-dimethyl-1H-pyrazole
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Glacial acetic acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, add 1000 kg of water, 370 kg of acetylacetone, and a catalytic amount of glacial acetic acid.[3]
-
Slowly add hydrazine hydrate to the mixture, ensuring the reaction temperature does not exceed 50°C.[3]
-
After the addition of hydrazine hydrate is complete, maintain the reaction mixture at 50°C for 3 hours.[3]
-
Cool the mixture to 10°C to precipitate the product.[3]
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3,5-dimethyl-1H-pyrazole. The yield is typically greater than 90%.[3]
Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole
Materials:
-
3,5-dimethyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-3,5-dimethyl-1H-pyrazole.
Synthesis of this compound
Materials:
-
4-bromo-3,5-dimethyl-1H-pyrazole
-
2-carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (1M)
Procedure:
-
To a round-bottom flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq.), 2-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture.
-
Heat the mixture to 80-100°C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the solid precipitate and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Logical Workflow for Synthesis
Conclusion
The synthesis of this compound is a well-defined process that relies on established synthetic methodologies. The Suzuki-Miyaura coupling provides a robust and efficient means of forming the key carbon-carbon bond between the pyrazole and benzoic acid moieties. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this compound in a laboratory setting. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific laboratory setups and scales.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound featuring a pyrazole nucleus linked to a benzoic acid moiety. The pyrazole scaffold is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing insights from studies on structurally related pyrazole derivatives. While direct experimental data for this specific molecule remains limited in publicly available literature, this document aims to provide a comprehensive framework for its potential mechanisms of action and to furnish detailed experimental protocols for its future investigation.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of analogous pyrazole-containing compounds, this compound is hypothesized to engage with several key biological targets. These potential targets are summarized below, along with detailed experimental protocols to facilitate the screening and validation of these interactions.
Modulation of Inflammatory Pathways
Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.
Potential Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
Hypothesized Mechanism: The structural features of this compound, particularly the acidic benzoic acid group, may allow it to bind to the active site of COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins.
Anticancer Activity via Signaling Pathway Interference
Structurally similar N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl derivatives have been shown to possess antiproliferative effects by modulating critical cellular signaling pathways involved in cancer progression.[1]
Potential Target: Mammalian Target of Rapamycin Complex 1 (mTORC1)
Hypothesized Mechanism: The compound may act as an inhibitor of mTORC1, a central regulator of cell growth, proliferation, and survival. Inhibition of mTORC1 can lead to the induction of autophagy, a cellular self-degradation process that can promote cancer cell death under certain conditions.[1]
Potential Target: Autophagy Pathway
Hypothesized Mechanism: Beyond mTORC1 inhibition, the compound could directly modulate the autophagy machinery, potentially disrupting the autophagic flux and leading to an accumulation of autophagosomes, which can be detrimental to cancer cells.[1]
Antimicrobial Effects by Targeting Essential Bacterial Processes
Various pyrazole-benzoic acid derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[2][3][4]
Potential Target: Bacterial Fatty Acid Biosynthesis (FAB)
Hypothesized Mechanism: The compound may inhibit key enzymes in the bacterial fatty acid synthesis pathway, which is essential for building bacterial cell membranes and is a validated target for antibiotics.[2]
Urate-Lowering Effects for Gout Treatment
Certain pyrazole derivatives have been identified as inhibitors of urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.
Potential Target: Urate Transporter 1 (URAT1)
Hypothesized Mechanism: The benzoic acid moiety of the compound may enable it to bind to and block the URAT1 transporter, thereby increasing the excretion of uric acid and lowering its levels in the blood. This suggests a potential therapeutic application in the management of hyperuricemia and gout.
Data Presentation
As of the current literature review, no specific quantitative biological data for this compound has been published. The following tables are provided as templates for researchers to populate as data becomes available from the experimental protocols outlined in the subsequent section.
Table 1: In Vitro Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) | Assay Method | Reference |
| COX-1 | |||
| COX-2 | |||
| mTORC1 | |||
| Fatty Acid Synthase (FAS) |
Table 2: Cellular Activity Data
| Cell Line | Assay Type | EC50 / IC50 (µM) | Endpoint Measured | Reference |
| Cancer Cell Line (e.g., MIA PaCa-2) | Antiproliferation | Cell Viability | ||
| HEK293-hURAT1 | URAT1 Inhibition | Uric Acid Uptake | ||
| Bacterial Strain (e.g., S. aureus) | Antibacterial | MIC (µg/mL) | Bacterial Growth |
Experimental Protocols
To facilitate the investigation of the potential therapeutic targets of this compound, detailed methodologies for key experiments are provided below.
mTORC1 Kinase Assay
This protocol is adapted from established methods for assessing mTORC1 kinase activity in vitro.[5][6][7]
Objective: To determine the in vitro inhibitory activity of this compound against mTORC1.
Materials:
-
HEK293E cells for mTORC1 immunoprecipitation
-
mTOR lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)
-
Anti-mTOR antibody
-
Protein A/G agarose beads
-
mTOR kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant 4E-BP1 (substrate)
-
[γ-³²P]ATP
-
SDS-PAGE and autoradiography equipment
Procedure:
-
mTORC1 Immunoprecipitation:
-
Lyse HEK293E cells in mTOR lysis buffer.
-
Incubate cell lysate with anti-mTOR antibody for 2 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add recombinant 4E-BP1 and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 20 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated 4E-BP1 by autoradiography.
-
Quantify band intensities to determine the IC₅₀ value of the compound.
-
Autophagy Flux Assay (LC3 Turnover)
This protocol is based on established guidelines for monitoring autophagy.[8][9][10][11]
Objective: To assess the effect of this compound on autophagic flux.
Materials:
-
Cancer cell line (e.g., HeLa or MCF-7)
-
Complete cell culture medium
-
Test compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer
-
Anti-LC3 antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations in the presence or absence of a lysosomal inhibitor for a defined period (e.g., 6 hours).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-LC3 antibody to detect LC3-I and LC3-II.
-
-
Analysis:
-
Quantify the band intensities for LC3-II.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon compound treatment indicates an induction of autophagy.
-
URAT1 Inhibition Assay
This protocol describes a cell-based assay for measuring the inhibition of uric acid uptake by URAT1.[12][13][14][15][16]
Objective: To determine the inhibitory effect of this compound on URAT1-mediated uric acid transport.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
HEK293 mock-transfected cells (negative control)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-Uric acid
-
Test compound and reference inhibitor (e.g., Benzbromarone)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture:
-
Culture hURAT1-HEK293 and mock cells in 24-well plates to confluence.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with the test compound or reference inhibitor in HBSS for 10 minutes at 37°C.
-
Initiate the uptake by adding HBSS containing [¹⁴C]-uric acid.
-
Incubate for 5 minutes at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold HBSS.
-
-
Measurement and Analysis:
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalize the data to protein concentration.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Bacterial Fatty Acid Synthesis (FAS) Inhibition Assay
This protocol outlines a method to screen for inhibitors of bacterial fatty acid synthesis.[17][18][19][20]
Objective: To evaluate the inhibitory effect of this compound on bacterial fatty acid synthesis.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB)
-
[¹⁴C]-Acetate
-
Test compound
-
Chloroform/methanol (2:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Bacterial Culture and Treatment:
-
Grow an overnight culture of the bacterial strain in TSB.
-
Dilute the culture and grow to early-log phase.
-
Add the test compound at various concentrations and incubate for 30 minutes.
-
Add [¹⁴C]-acetate and incubate for another 1 hour.
-
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using a chloroform/methanol mixture.
-
-
Measurement and Analysis:
-
Measure the radioactivity of the lipid extract using a scintillation counter.
-
A reduction in radioactivity in the presence of the test compound indicates inhibition of fatty acid synthesis.
-
Determine the IC₅₀ value.
-
Visualizations
To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.
Caption: Potential inhibition of the mTORC1 signaling pathway.
Caption: Workflow for assessing autophagic flux via LC3 turnover.
Caption: Hypothesized mechanism of URAT1 inhibition.
Conclusion
While direct evidence for the therapeutic targets of this compound is currently lacking, the rich pharmacology of related pyrazole derivatives provides a strong rationale for its investigation against a range of targets implicated in inflammation, cancer, infectious diseases, and metabolic disorders. The experimental protocols and conceptual frameworks presented in this technical guide are intended to serve as a valuable resource for the scientific community to unlock the therapeutic potential of this promising molecule. Further research is warranted to elucidate its precise mechanisms of action and to validate its efficacy in preclinical models.
References
- 1. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays to Monitor Autophagy Progression in Cell Cultures [mdpi.com]
- 10. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 11. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. bioivt.com [bioivt.com]
- 17. benchchem.com [benchchem.com]
- 18. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents [patents.google.com]
The Pyrazole Scaffold: A Cornerstone in the Discovery of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the discovery and development of a diverse array of bioactive molecules with wide-ranging therapeutic applications. This technical guide provides a comprehensive overview of the discovery of pyrazole-containing bioactive molecules, with a focus on their synthesis, mechanism of action, and quantitative biological data. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this dynamic field.
Key Bioactive Pyrazole-Containing Molecules: Case Studies
To illustrate the significance of the pyrazole scaffold, this guide will focus on three prominent examples: the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and a class of promising anticancer agents, the pyrazole-based kinase inhibitors.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] This selectivity provides the therapeutic benefits of pain and inflammation relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][4]
Mechanism of Action: Celecoxib's primary mechanism of action is the inhibition of COX-2, which is a key enzyme in the conversion of arachidonic acid to prostaglandins, potent mediators of inflammation and pain.[1][3][4][5] Beyond its anti-inflammatory effects, Celecoxib has also been shown to exhibit anticancer properties by inducing apoptosis and causing cell cycle arrest in cancer cells.[6][7]
Signaling Pathway:
Rimonabant: A Selective Cannabinoid CB1 Receptor Antagonist
Rimonabant was developed as an anti-obesity drug that acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[8][9][10][11] The endocannabinoid system is known to play a crucial role in regulating appetite and energy balance.[9][10]
Mechanism of Action: Rimonabant blocks the CB1 receptor, which is primarily found in the central nervous system and peripheral tissues like adipose tissue.[9] By blocking this receptor, it disrupts the signaling pathways that promote appetite and fat accumulation.[9]
Signaling Pathway:
Pyrazole-Based Kinase Inhibitors in Oncology
The pyrazole scaffold is a key feature in numerous small molecule kinase inhibitors developed for cancer therapy.[12][13][14] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-containing compounds have been designed to target various kinases, including Akt, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[12][15]
Mechanism of Action: These inhibitors typically act by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that promotes cancer cell proliferation and survival.[14]
Quantitative Bioactivity Data
The following tables summarize the in vitro potency of the discussed pyrazole-containing bioactive molecules.
Table 1: In Vitro Inhibitory Activity of Celecoxib
| Target | IC50 (nM) | Assay Condition | Reference |
| COX-1 | 2800 | Human lymphoma cells | [16] |
| COX-2 | 40 | Sf9 cells | [2][10] |
| COX-2 | 91 | Human dermal fibroblasts | [16] |
Table 2: Binding Affinity of Rimonabant
| Target | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| CB1 | 1.8 | [3H]CP55,940 | HEK 293 cells | [8] |
| CB2 | 514 | [3H]CP55,940 | HEK 293 cells | [8] |
Table 3: In Vitro Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 1.3 | [8] |
| Compound 6 | Aurora A | 160 | [8] |
| Compound 17 | Chk2 | 17.9 | [8] |
| Compound 22 | CDK2 | 247 | [8] |
| Compound 49 | EGFR | 260 | [17] |
| Compound 49 | HER-2 | 200 | [17] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Celecoxib and Rimonabant, as well as a general protocol for an in vitro kinase inhibition assay.
Synthesis of Celecoxib
The synthesis of Celecoxib typically involves the condensation of a substituted 1,3-dione with a hydrazine derivative.[18]
Protocol:
-
Preparation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione: A solution of 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., toluene) is treated with a strong base like sodium methoxide. The mixture is heated to reflux and then neutralized with acid to yield the diketone.[19]
-
Cyclocondensation: The resulting 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is reacted with 4-sulfamoylphenylhydrazine hydrochloride in a solvent such as ethanol with a catalytic amount of hydrochloric acid. The mixture is heated to reflux for several hours.[18]
-
Work-up and Purification: After cooling, the solvent is removed, and the residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization to yield pure Celecoxib.[18]
Synthesis of Rimonabant
A common synthetic route to Rimonabant involves the formation of a pyrazole ring through cyclization.[20][21]
Protocol:
-
Diketone Formation: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to form a diketoester.[20]
-
Hydrazone Formation and Cyclization: The diketoester is then reacted with 2,4-dichlorophenylhydrazine hydrochloride in an acidic medium (e.g., acetic acid or sulfuric acid) to form a hydrazone, which undergoes cyclization to form the pyrazole ring.[20][21]
-
Amidation: The ester group on the pyrazole ring is saponified to the corresponding carboxylic acid, which is then converted to an acid chloride using a reagent like thionyl chloride. Finally, amidation with N-aminopiperidine yields Rimonabant.[20]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.
Experimental Workflow:
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (often a peptide), ATP, and the test compound (pyrazole derivative) in an appropriate assay buffer.
-
Compound Dispensing: Serially dilute the test compound and dispense it into the wells of a microplate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Kinase and Substrate Addition: Add the kinase and substrate to the wells and pre-incubate for a short period.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction, often by adding a stop reagent.
-
Signal Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays ([³²P]-ATP) or non-radiometric methods like fluorescence or luminescence-based assays.[18][21]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel bioactive molecules. The examples of Celecoxib, Rimonabant, and various kinase inhibitors demonstrate the versatility of this heterocyclic core in targeting a wide range of biological processes. The synthetic accessibility and the potential for diverse substitutions on the pyrazole ring ensure that it will remain a prominent feature in the landscape of drug discovery for the foreseeable future. This technical guide provides a foundational understanding and practical protocols to aid researchers in their exploration of new pyrazole-containing therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Screening of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the screening process for derivatives of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a scaffold of significant interest in medicinal chemistry. This document outlines the synthesis, biological evaluation, and mechanistic analysis of these compounds, with a focus on their potential as kinase inhibitors for anticancer therapy.
Introduction
The this compound core is a privileged scaffold in drug discovery, known to be a versatile precursor for a variety of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Pyrazole derivatives have demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents.[2] Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.
This guide will detail the synthetic strategies for creating a library of these derivatives, present methodologies for screening their biological activity, and provide a framework for understanding their mechanism of action through signaling pathway analysis.
Synthesis of a Compound Library
The synthesis of this compound derivatives typically begins with the construction of the core pyrazole-benzoic acid structure, followed by diversification through functionalization of the benzoic acid moiety or the pyrazole ring. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of this compound Amide Derivatives
This protocol describes a two-step process: the synthesis of the parent acid and its subsequent conversion to a library of amide derivatives.
Step 1: Synthesis of this compound
A plausible route to the parent compound involves a condensation reaction.
-
Reaction: 4-Hydrazinobenzoic acid is reacted with acetylacetone to form the 3,5-dimethylpyrazole ring.
-
Procedure:
-
To a solution of 4-hydrazinobenzoic acid (1 equivalent) in ethanol, add acetylacetone (1.1 equivalents).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
-
Step 2: Synthesis of Amide Derivatives
The carboxylic acid group of the parent compound is activated and then reacted with a variety of amines to generate a diverse library of amide derivatives.
-
Reaction: The carboxylic acid is converted to an acid chloride, which then reacts with a primary or secondary amine.
-
Procedure:
-
Suspend this compound (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM).
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) in dry DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
This general procedure can be used to synthesize a wide array of derivatives for screening by varying the amine component.
Biological Screening and Data Presentation
The synthesized library of this compound derivatives can be screened for various biological activities. A primary focus for this class of compounds is their potential as anticancer agents, particularly as kinase inhibitors.
In Vitro Anticancer Activity Screening
The initial screening of the compound library is typically performed using a panel of human cancer cell lines to assess their cytotoxic or antiproliferative effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.
Table 1: Representative Antiproliferative Activity of this compound Amide Derivatives
| Compound ID | R Group (Amine) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| Parent Acid | -OH | > 100 | > 100 | > 100 |
| Derivative 1 | -NH-phenyl | 15.2 | 20.5 | 18.9 |
| Derivative 2 | -NH-(4-chlorophenyl) | 5.8 | 8.1 | 7.2 |
| Derivative 3 | -NH-(3,4-dichlorophenyl) | 2.1 | 3.5 | 2.9 |
| Derivative 4 | -NH-benzyl | 12.7 | 15.3 | 14.1 |
| Derivative 5 | -N(CH₃)₂ | 45.3 | 52.1 | 48.6 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for similar pyrazole derivatives.
Kinase Inhibition Assays
Compounds showing significant antiproliferative activity are further evaluated for their ability to inhibit specific protein kinases that are known to be involved in cancer progression. Polo-like kinase 1 (PLK1) and Aurora kinases are key regulators of mitosis and are attractive targets for cancer therapy.[3][4]
Table 2: In Vitro Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | PLK1 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Derivative 2 | 150 | 250 | 200 |
| Derivative 3 | 25 | 45 | 30 |
| BI 2536 (Reference PLK1 Inhibitor) | 5 | 300 | 20 |
| VX-680 (Reference Aurora Kinase Inhibitor) | 200 | 2 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols for Key Assays
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the synthesized compounds.
MTT Assay for Cell Viability
This protocol details the steps for assessing the cytotoxicity of the compounds against cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the inhibitory activity of the compounds against a specific kinase.
-
Materials:
-
Kinase of interest (e.g., PLK1, Aurora A)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds
-
Assay buffer
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound.
-
Incubate for a specified time at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the FRET signal using a fluorescence plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission signals is used to calculate the degree of inhibition.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[5][6][7][8]
-
Materials:
-
Intact cells expressing the target kinase
-
Test compound
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
Mechanism of Action and Signaling Pathways
Understanding how the active compounds exert their effects at a molecular level is crucial. For kinase inhibitors, this involves identifying the inhibited kinase and its downstream signaling pathways.
Inhibition of the PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a master regulator of mitosis. Its inhibition by a this compound derivative can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of the PLK1 signaling pathway by a pyrazole derivative.
Experimental Workflow for Screening and Validation
The overall process from compound synthesis to validation of the mechanism of action follows a logical workflow.
Caption: Experimental workflow for screening and validation of pyrazole derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for cancer treatment. A systematic approach involving the synthesis of a diverse chemical library, followed by a hierarchical screening cascade of in vitro and cell-based assays, is essential for the identification of lead compounds. Subsequent detailed mechanistic studies, including target validation and pathway analysis, are crucial for understanding their mode of action and advancing them in the drug discovery pipeline. This technical guide provides a foundational framework for researchers embarking on the exploration of this important class of molecules.
References
- 1. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous commercially available drugs. Their versatile biological activities include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific scaffold, 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, and its analogues are of significant interest as they combine the biologically active pyrazole moiety with a benzoic acid group, which can serve as a handle for further derivatization or as a key pharmacophoric feature. This document provides a comprehensive technical overview of the primary synthetic strategies, detailed experimental protocols, and relevant biological contexts for this class of compounds.
Core Synthetic Strategies
The synthesis of this compound analogues primarily revolves around two strategic approaches:
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming the C-C bond between the pyrazole ring and the benzoic acid moiety.[3] This strategy typically involves coupling a halogenated pyrazole with a boronic acid derivative of benzoic acid, or vice versa.
-
Pyrazole Ring Formation: An alternative approach involves the construction of the pyrazole ring itself through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] For this specific target, this would involve reacting a substituted hydrazine with acetylacetone or a similar precursor.
This guide will focus on the Suzuki-Miyaura coupling as it offers high functional group tolerance and generally provides good to excellent yields.[5]
Synthetic Workflow and Methodologies
The general workflow for synthesizing aryl pyrazoles via Suzuki-Miyaura cross-coupling is a well-established catalytic cycle.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
The following is a generalized protocol for the synthesis of this compound analogues, adapted from procedures reported for similar aryl pyrazole syntheses.[5][6]
Materials:
-
4-Bromo-3,5-dimethyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
2-(dihydroxyboranyl)benzoic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a 10 mL oven-dried sealed glass vessel, add 4-bromo-3,5-dimethyl-1H-pyrazole, 2-(dihydroxyboranyl)benzoic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 1,4-dioxane and water via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analogue.
Data Presentation: Reaction Optimization
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki-Miyaura couplings. The following table summarizes conditions used for the synthesis of various aryl pyrazoles.
| Pyrazole Substrate | Boronic Acid | Catalyst / Precatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [5] |
| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos-derived) | K₃PO₄ | Dioxane/H₂O | 100 | 75 | [5] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | - | - | [7] |
| Aryl Halides | Arylboronic acids | Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O | MW | Good | [6] |
Table 1: Summary of Suzuki-Miyaura reaction conditions for aryl pyrazole synthesis. "P1" refers to an XPhos-derived precatalyst.[5]
Biological Context and Potential Applications
Analogues of this compound have shown promise in various therapeutic areas. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell proliferation and survival. For instance, many pyrazole derivatives function as kinase inhibitors, competing with ATP for the binding site on the enzyme.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In Silico Screening of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, and antimicrobial properties. The pyrazole scaffold serves as a versatile pharmacophore in the design of targeted therapeutic agents. This technical guide focuses on the in silico screening of a specific pyrazole derivative, 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, as a case study to delineate a comprehensive computational workflow for identifying and characterizing potential drug candidates.
This document will provide an in-depth overview of a typical in silico screening cascade, from initial ligand and protein preparation to advanced molecular dynamics simulations and ADMET property prediction. Furthermore, it will present exemplary quantitative data from related pyrazole compounds to illustrate the nature of results obtained from such studies and detail relevant experimental protocols for the validation of computational hits. The primary goal is to equip researchers and drug development professionals with a robust framework for the computational evaluation of novel small molecules.
In Silico Screening Workflow
The in silico screening process is a multi-step computational approach designed to identify and refine potential drug candidates from a virtual library of compounds. This workflow allows for the rapid and cost-effective assessment of a molecule's potential to interact with a biological target and its drug-like properties.
Caption: A generalized workflow for the in silico screening of a small molecule.
Data Presentation
Table 1: Anticancer Activity of Exemplary Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6b | HepG2 (Liver) | 2.52 | [1] |
| Compound 5a | HepG2 (Liver) | 3.46 | [1] |
| Pyrazole Derivative | MCF-7 (Breast) | 5.8 - 9.3 | [] |
| Pyrazole Benzamide | HCT-116 (Colon) | 7.74 | [] |
| Scopoletin-pyrazole hybrid | HCT-116 (Colon) | 8.76 | [] |
| Compound L2 | CFPAC-1 (Pancreatic) | 61.7 | [3] |
| Compound 2 | MCF-7 (Breast) | 6.57 | [4] |
| Compound 8 | MCF-7 (Breast) | 8.08 | [4] |
Table 2: Kinase Inhibitory Activity of Exemplary Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| Compound 6b | VEGFR2 | 0.2 | -23.86 | [1] |
| Compound 5a | VEGFR2 | 0.267 | - | [1] |
| Compound 6b | CDK-2 | 0.458 | -10.75 | [1] |
| Compound 5a | CDK-2 | 0.311 | - | [1] |
| Thiazolyl-pyrazoline | EGFR | 0.06 | - | [] |
| Compound 2 | EGFR (wild-type) | 16.25 (µg/mL) | - | [4] |
| Compound 8 | VEGFR-2 | 35.85 (µg/mL) | - | [4] |
| Compound 23b | BRAFV600E | 0.70 | - | [5] |
| Compound 23b | C-RAF | 0.11 | - | [5] |
| Compound 15b | HDAC1 | 0.22 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key in silico and in vitro experiments relevant to the screening of this compound.
In Silico Methodologies
1. Ligand Preparation
-
2D to 3D Conversion: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw or MarvinSketch) and saved in a standard format (e.g., MOL or SDF). The 2D structure is then converted to a 3D conformation using a computational chemistry tool like Open Babel or the RDKit library in Python.
-
Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a force field such as MMFF94 or UFF. The prepared ligand is saved in PDBQT format for use in AutoDock Vina.
2. Protein Preparation
-
Target Selection and Retrieval: Based on literature precedents for pyrazole derivatives, a relevant protein target is selected. For this guide, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis and a common cancer drug target, is chosen. The 3D structure of VEGFR-2 is obtained from the Protein Data Bank (PDB ID: 4ASE is a suitable example of VEGFR-2 in complex with an inhibitor).
-
Protein Cleaning: The downloaded PDB file is cleaned by removing water molecules, co-factors, and any existing ligands.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and Gasteiger charges are assigned. This prepared protein structure is then saved in the PDBQT format.
3. Molecular Docking
-
Software: AutoDock Vina is a widely used open-source program for molecular docking.
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The coordinates and dimensions of the grid box are determined based on the binding site of the co-crystallized ligand in the PDB structure.
-
Docking Simulation: The prepared ligand is docked into the defined grid box of the prepared protein. AutoDock Vina will generate multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
Analysis: The docking results are analyzed to identify the best binding pose, the predicted binding affinity, and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
4. Molecular Dynamics (MD) Simulation
-
Software: GROMACS is a versatile and widely used software package for performing molecular dynamics simulations.
-
System Setup: The protein-ligand complex from the best docking pose is placed in a simulation box, which is then solvated with water molecules and neutralized with ions.
-
Simulation Protocol: The system undergoes energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. Finally, a production MD simulation is run for a specified duration (e.g., 100 ns).
-
Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions over time.
5. ADMET Prediction
-
Tools: Web-based platforms such as SwissADMET and pkCSM are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the ligand.
-
Properties Predicted: Key properties include but are not limited to: water solubility, blood-brain barrier permeability, CYP450 enzyme inhibition, hERG inhibition, and various toxicity endpoints (e.g., mutagenicity, carcinogenicity).
-
Analysis: The predicted ADMET profile is analyzed to assess the drug-likeness of the compound and to identify potential liabilities that may need to be addressed in subsequent lead optimization efforts.
In Vitro Methodology
VEGFR-2 Kinase Assay
This protocol is adapted from commercially available VEGFR-2 kinase assay kits and is used to determine the in vitro inhibitory activity of a compound against the VEGFR-2 enzyme.
-
Materials: Recombinant human VEGFR-2 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1). A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is used for signal detection.
-
Procedure:
-
A master mixture containing kinase buffer, ATP, and the substrate is prepared.
-
The test compound (e.g., this compound) is serially diluted to various concentrations.
-
The master mixture is added to the wells of a 96-well plate.
-
The diluted test compound is added to the respective wells. Control wells with no inhibitor (positive control) and no enzyme (blank) are also included.
-
The kinase reaction is initiated by adding the VEGFR-2 enzyme to the wells.
-
The plate is incubated at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
The reaction is stopped, and the amount of remaining ATP is quantified by adding the Kinase-Glo® reagent and measuring the luminescence with a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the positive control. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates the VEGFR-2 signaling pathway, a critical pathway in angiogenesis that is often targeted in cancer therapy. Inhibition of VEGFR-2 by a small molecule like this compound would block the downstream signaling events depicted.
Caption: The VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Conclusion
This technical guide has outlined a comprehensive in silico screening workflow for the evaluation of this compound as a potential therapeutic agent. By leveraging a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently assess the compound's binding affinity to relevant biological targets, the stability of the protein-ligand complex, and its drug-like properties. The presented quantitative data for related pyrazole derivatives highlight the potential of this chemical scaffold in cancer therapy, particularly as inhibitors of protein kinases such as VEGFR-2.
The detailed experimental protocols for both in silico and in vitro assays provide a practical framework for conducting such studies. The visualization of the VEGFR-2 signaling pathway underscores the importance of this pathway in cancer and provides a clear rationale for targeting it with small molecule inhibitors. While the specific biological activity of this compound requires experimental validation, the in silico approach described herein serves as a powerful and indispensable tool in modern drug discovery, enabling the rapid identification and optimization of promising lead compounds.
References
An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound featuring a pyrazole ring linked to a benzoic acid moiety. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive review of the available literature on the synthesis, biological activities, and potential mechanisms of action of this compound and its structurally related analogs. While specific data for the title compound is limited, this review extrapolates from closely related structures to provide a thorough understanding of this chemical class.
Synthesis and Characterization
The synthesis of pyrazole-benzoic acid derivatives typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole core, followed by functional group manipulations.
General Synthetic Protocol for Pyrazole-Benzoic Acid Analogs
A plausible synthetic route for compounds structurally similar to this compound involves the reaction of a substituted hydrazinobenzoic acid with a beta-diketone, such as acetylacetone, to form the dimethyl-pyrazole ring.[1]
Experimental Protocol: Synthesis of a 4-(Pyrazol-1-yl)benzoic Acid Analog [1]
-
Formation of the Pyrazole Core:
-
Dissolve 4-hydrazinobenzoic acid in a suitable solvent, such as ethanol.
-
Add an equimolar amount of acetylacetone to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified pyrazole-benzoic acid derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
-
Biological Activities and Quantitative Data
Derivatives of pyrazole-benzoic acid have been investigated for various therapeutic applications, most notably as antimicrobial and anticancer agents. The following tables summarize the available quantitative data for analogs of this compound.
Anticancer Activity
Pyrazole-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular pathways involved in cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Pyrazole-Benzoic Acid Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivative | MIA PaCa-2 (Pancreatic) | Submicromolar | [2] |
| Pyridine derivatives with pyrazole moiety | HepG2 (Liver) | 1.46 - 7.08 | |
| 1,3,4-Thiadiazole with pyrazole moiety | HepG-2 (Liver), A-549 (Lung) | 4.37 - 8.03 |
Note: The data presented is for structurally related compounds, not for this compound itself, for which specific IC50 values were not found in the reviewed literature.
Antimicrobial Activity
Several pyrazole-benzoic acid derivatives have demonstrated potent activity against a range of bacterial strains, particularly Gram-positive bacteria.
Table 2: In Vitro Antimicrobial Activity of Pyrazole-Benzoic Acid Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Staphylococcus aureus | 0.5 - 1 | [3] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Enterococcus faecalis | 4 | [3] |
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 0.39 - 1.56 | [4] |
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone derivatives | Acinetobacter baumannii | 0.78 | [4] |
Note: The data presented is for structurally related compounds. Specific MIC values for this compound were not found in the reviewed literature.
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for this compound are not yet elucidated, studies on related pyrazole derivatives suggest potential involvement in key cellular signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[5] Some N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity, suggesting that this pathway may be a target for this class of compounds.[2]
Caption: Potential inhibition of the mTOR signaling pathway by pyrazole-benzoic acid analogs.
Fatty Acid Biosynthesis
Fatty acid synthase (FASN) is a key enzyme in de novo lipogenesis and is often overexpressed in cancer cells.[6] Some pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis, suggesting this as a potential mechanism for their anticancer and antimicrobial effects.[3]
Caption: Potential inhibition of fatty acid biosynthesis by pyrazole-benzoic acid analogs.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. While direct experimental data for this specific molecule is sparse in the public domain, the collective evidence from its structural analogs strongly suggests that it warrants further investigation. The synthetic accessibility and the diverse biological activities of the pyrazole-benzoic acid scaffold make it an attractive starting point for the design and development of novel therapeutic agents. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile and mechanism of action.
Caption: A typical experimental workflow for the discovery and development of novel pyrazole-based therapeutic agents.
References
- 1. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]
- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid via Suzuki Coupling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs and investigational agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This application note provides a detailed protocol for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a valuable building block for the development of novel therapeutics, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its tolerance of a broad range of functional groups makes it an ideal method for the synthesis of complex molecules in drug discovery programs. This protocol details the coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with (2-carboxyphenyl)boronic acid to yield the target compound.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Materials:
-
4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv)
-
(2-carboxyphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv), (2-carboxyphenyl)boronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv). Add this catalyst/ligand mixture to the reaction flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-bromo-3,5-dimethyl-1H-pyrazole.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to afford the pure this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Materials | |
| 4-bromo-3,5-dimethyl-1H-pyrazole | 1.0 equiv |
| (2-carboxyphenyl)boronic acid | 1.2 equiv |
| Catalyst System | |
| Palladium(II) acetate | 0.02 equiv |
| RuPhos | 0.04 equiv |
| Base | |
| Potassium phosphate | 3.0 equiv |
| Solvent | 1,4-Dioxane/Water |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 12-24 h |
| Product | This compound |
| Yield | Typically 70-90% (after purification) |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol [1] |
| ¹H NMR (DMSO-d₆) | Predicted: δ ~12.9 (s, 1H, COOH), ~7.8-7.2 (m, 4H, Ar-H), ~2.2 (s, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆) | Predicted: δ ~168 (COOH), ~145-125 (Ar-C and pyrazole-C), ~12 (CH₃) |
| Mass Spectrometry (ESI) | Predicted: m/z [M+H]⁺ 217.09, [M-H]⁻ 215.08[2] |
Note: Predicted NMR data is based on typical chemical shifts for similar structures. Actual values should be determined experimentally.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
Pyrazole carboxylic acid derivatives are recognized as important scaffolds in the design of new therapeutic agents.[3][4] They have been investigated for a variety of pharmacological activities, including:
-
Antimicrobial Agents: Certain pyrazole carboxylic acid derivatives have demonstrated inhibitory effects against various bacterial and fungal strains.[4][5][6][7]
-
Kinase Inhibitors: The pyrazole moiety is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. These compounds can target specific kinases involved in cancer cell proliferation and survival. The substitution pattern on the pyrazole and benzoic acid rings can be modified to achieve selectivity for different kinases.
-
Anti-inflammatory Agents: Some pyrazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[6]
The title compound, this compound, serves as a versatile intermediate for the synthesis of a library of derivatives for screening against various biological targets. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR) and optimize lead compounds.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The provided workflow, data summary, and diagrams offer a practical guide for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this pyrazole derivative opens avenues for the exploration of novel compounds with potential therapeutic applications.
References
- 1. This compound | 321309-43-7 [m.chemicalbook.com]
- 2. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aryl-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The introduction of an aryl group at the C4 position of the pyrazole ring is a key structural modification that can significantly influence the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of the C4-aryl-pyrazole bond. This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods: the Suzuki-Miyaura coupling and direct C-H arylation.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling for 4-Aryl-Pyrazole Synthesis
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 4-aryl-pyrazole synthesis, it typically involves the reaction of a 4-halo-pyrazole (e.g., 4-bromo- or 4-iodo-pyrazole) with an arylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields, excellent functional group tolerance, and generally mild reaction conditions.
Comparative Data for Suzuki-Miyaura Coupling Conditions
| Entry | Pyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | 78 |
| 2 | 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 or P2 Precatalysts | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 h | 70-95[1] |
| 3 | 4-Bromo-1H-pyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 h | 52-97[1] |
| 4 | 4-Iodo-1-methyl-1H-pyrazole | Various arylboronic acids | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | 65-95[2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole [2]
This protocol describes the rapid and efficient synthesis of 4-aryl-pyrazoles using microwave irradiation.
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (H₂O)
-
Microwave vial
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (e.g., 101 mg, 0.5 mmol), the corresponding arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (11.6 mg, 0.01 mmol), and Cs₂CO₃ (407.3 mg, 1.25 mmol).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 5-12 minutes.
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrazole.
II. Palladium-Catalyzed Direct C-H Arylation for 4-Aryl-Pyrazole Synthesis
Direct C-H arylation has emerged as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyrazole ring. This method involves the direct coupling of a C-H bond on the pyrazole with an aryl halide. Regioselectivity can be a challenge; however, appropriate substitution on the pyrazole ring can direct the arylation to the C4 position.
Comparative Data for Direct C-H Arylation Conditions
| Entry | Pyrazole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,3,5-Trimethylpyrazole | Aryl bromide | Pd(OAc)₂ (2) | - | KOAc | DMA | 150 | 24 | Moderate to high |
| 2 | 5-Chloro-1,3-dimethylpyrazole | Electron-deficient aryl bromides | Pd(OAc)₂ (0.1-0.5) | - | KOAc | DMA | 150 | 24 | High |
Experimental Protocols
Protocol 2: Direct C-H Arylation of 1,3,5-Trimethylpyrazole at the C4 Position
This protocol details the direct arylation of a trisubstituted pyrazole, where the C4 position is the most reactive site for C-H activation.
Materials:
-
1,3,5-Trimethylpyrazole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium acetate (KOAc) (2.0 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Sealed tube
Procedure:
-
In a sealed tube, combine 1,3,5-trimethylpyrazole (e.g., 110 mg, 1 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and KOAc (196 mg, 2 mmol).
-
Add DMA (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3,5-trimethylpyrazole.
Visualizations
Caption: General workflows for palladium-catalyzed synthesis of 4-aryl-pyrazoles.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Note: 1H NMR Characterization of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to a dimethyl-pyrazole ring.[1][2][3] Molecules incorporating pyrazole and benzoic acid scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation is a critical step in the synthesis and characterization of such novel compounds. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note provides a detailed protocol for the ¹H NMR characterization of this compound and presents the expected spectral data.
Molecular Structure and Proton Assignments
The structure of this compound contains several distinct proton environments, which are expected to give rise to characteristic signals in the ¹H NMR spectrum. The protons are labeled for clear assignment in the data table below.
Caption: Molecular structure with proton assignments.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ to allow for the observation of exchangeable protons (-COOH and -NH).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ | ~13.0 | Broad Singlet | 1H | - | Carboxylic Acid (-COOH) |
| H♭ | ~12.2 | Broad Singlet | 1H | - | Pyrazole (-NH) |
| Hₕ | 7.9 - 8.1 | Multiplet | 1H | - | Aromatic Proton (ortho to COOH) |
| Hₑ, Hբ, H₉ | 7.4 - 7.7 | Multiplet | 3H | - | Aromatic Protons |
| H꜀ | ~2.1 | Singlet | 3H | - | Pyrazole Methyl (-CH₃) |
| HᏧ | ~2.0 | Singlet | 3H | - | Pyrazole Methyl (-CH₃) |
Note: The chemical shifts of the aromatic protons on the benzoic acid ring are complex due to the substitution pattern and may appear as overlapping multiplets.[4][5] The exact chemical shifts for the two methyl groups may be very similar and could potentially overlap or be resolved as two distinct singlets.
Experimental Protocols
1. Materials and Equipment
-
Compound: this compound
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Pipettes and tips
-
Analytical balance
-
Vortex mixer
-
2. Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Securely cap the vial and vortex for 30-60 seconds to ensure the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Standard Addition: Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm). Note: Modern NMR spectrometers can also reference the residual solvent peak (DMSO-d₅ at ~2.50 ppm).[6]
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Positioning: Carefully place the NMR tube into a spinner turbine and adjust its position according to the spectrometer's requirements.
3. NMR Data Acquisition Protocol
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Parameter Setup: Set up a standard 1D proton experiment with the following typical parameters:
-
Pulse Program: Standard 1-pulse (zg30 or similar)
-
Spectral Width: 0-16 ppm
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Temperature: 298 K (25 °C)
-
-
Acquisition: Start the data acquisition.
4. Data Processing Protocol
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO-d₅ peak to 2.50 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak.
Experimental Workflow
The entire process, from sample preparation to final data analysis, can be visualized as a streamlined workflow.
Caption: Workflow for ¹H NMR characterization.
References
- 1. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]
- 2. This compound | C12H12N2O2 | CID 2776446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 321309-43-7 [m.chemicalbook.com]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Note: 13C NMR Spectral Analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Introduction
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a bifunctional molecule incorporating both a substituted pyrazole and a benzoic acid moiety. Such hybrid structures are of significant interest in medicinal chemistry and drug development, as the pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, while the benzoic acid group provides a handle for further chemical modification or can influence pharmacokinetic properties.
Unambiguous structural characterization is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for elucidating the carbon framework of organic molecules. This application note provides a comprehensive guide to the predicted 13C NMR spectrum of this compound. In the absence of publicly available experimental data for this specific molecule, this guide utilizes established principles of NMR spectroscopy and data from closely related analogs to predict the chemical shifts. Furthermore, a detailed, field-proven protocol for the acquisition of the 13C NMR spectrum is provided for researchers aiming to synthesize and characterize this compound.
Molecular Structure and Carbon Numbering
The structural integrity and subsequent analysis are predicated on a clear and consistent numbering scheme for the carbon atoms. The following diagram illustrates the structure of this compound with the IUPAC-recommended numbering system used for the spectral assignments throughout this document.
Caption: Molecular structure of this compound with carbon numbering.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent such as DMSO-d6. The prediction is based on the analysis of substituent effects, drawing from empirical data for benzoic acid, ortho-substituted benzoic acids, 3,5-dimethylpyrazole, and 4-substituted pyrazoles.[1][2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| Benzoic Acid Moiety | ||
| C=O (Carboxyl) | ~168 | The carboxylic acid carbon is characteristically deshielded, appearing significantly downfield. Its chemical shift is sensitive to ortho-substituents and solvent.[4][5] |
| C1' | ~132 | The ipso-carbon attached to the carboxyl group. Its shift is influenced by the electron-withdrawing nature of the COOH group.[6] |
| C2' | ~140 | This carbon is attached to the bulky pyrazole ring, leading to a significant downfield shift due to steric and electronic effects. |
| C3' | ~128 | An aromatic CH, its shift is expected to be similar to the meta-carbon in benzoic acid. |
| C4' | ~131 | An aromatic CH, its shift is influenced by its para-position relative to the carboxyl group and meta to the pyrazole. |
| C5' | ~126 | An aromatic CH, expected to be the most upfield of the benzoic acid ring carbons due to being meta to COOH and para to the pyrazole. |
| C6' | ~130 | An aromatic CH, ortho to the carboxyl group, experiencing its deshielding effect. |
| Pyrazole Moiety | ||
| C3 & C5 | ~148 | These carbons are equivalent in unsubstituted 3,5-dimethylpyrazole. The attachment of the bulky benzoic acid group at C4 will likely induce a slight downfield shift.[3][7] |
| C4 | ~115 | The C4 carbon in pyrazoles is typically more shielded than C3/C5. Substitution at this position with an aromatic ring will cause a downfield shift from the ~105 ppm seen in the parent pyrazole. |
| CH3 (on C3 & C5) | ~11 | The methyl carbons are expected in the typical aliphatic region, slightly deshielded by the pyrazole ring. |
Scientific Rationale for Spectral Predictions
The prediction of 13C NMR chemical shifts is grounded in the principle of additivity of substituent effects, with considerations for steric interactions.
-
Benzoic Acid Moiety: The chemical shifts of carbons in a benzene ring are well-documented.[6] For benzoic acid, the carboxyl group is electron-withdrawing, deshielding the ipso-carbon (C1') and the ortho-carbons (C2', C6'). The introduction of a bulky, electron-rich 3,5-dimethyl-1H-pyrazol-4-yl group at the C2' position introduces significant electronic and steric perturbations. This ortho-substituent effect is known to be complex.[4][8] The steric compression can lead to a downfield shift (the gamma-gauche effect is not at play here, but steric hindrance can deform the ring and alter hybridization). Electronically, the pyrazole ring can act as either an electron-donating or -withdrawing group depending on the point of attachment and tautomeric form. Here, it is expected to deshield the C2' carbon to which it is attached.
-
Pyrazole Moiety: In 3,5-dimethylpyrazole, the C3 and C5 carbons are equivalent due to tautomerism and typically resonate around 148 ppm, while the C4 carbon is more shielded, appearing near 105 ppm.[2][9] Attaching the benzoic acid ring at the C4 position breaks this symmetry in principle, but rapid N-H tautomerism on the NMR timescale would likely render C3 and C5 chemically equivalent. The substituent effect of the 2-carboxyphenyl group at C4 is expected to deshield C4 significantly.
Experimental Protocol for 13C NMR Data Acquisition
This section provides a robust, step-by-step protocol for acquiring a high-quality 13C NMR spectrum of the title compound. This protocol is designed to be self-validating by incorporating standard best practices.
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Mass: Accurately weigh approximately 20-50 mg of the compound. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent first choice due to its high polarity, which should effectively dissolve the compound given the presence of the carboxylic acid and pyrazole N-H functionalities.[10] Deuterated chloroform (CDCl3) or methanol (CD3OD) are alternative options.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Ensure the solution is clear and free of particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to the deuterated solvent and serves as the internal reference standard, with its signal set to 0.0 ppm.
NMR Instrument Parameters (for a 400 MHz Spectrometer)
The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Observe Nucleus | 13C | |
| Spectrometer Frequency | ~100 MHz | For a 400 MHz 1H spectrometer. |
| Acquisition Mode | Proton-decoupled | To simplify the spectrum by collapsing C-H couplings into singlets, improving signal-to-noise. |
| Spectral Width | 0 - 200 ppm (20,000 Hz) | To ensure all carbon signals, from aliphatic to carbonyl, are captured. |
| Acquisition Time (at) | ~1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (d1) | 2.0 - 5.0 s | Allows for sufficient relaxation of quaternary carbons and the carbonyl carbon, which have longer T1 relaxation times, ensuring more accurate signal integration if needed (though not typically quantitative). |
| Pulse Width | Calibrated 90° pulse | A 90° pulse maximizes the signal for a single scan. |
| Number of Scans (ns) | 1024 - 4096 (or more) | A large number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance 13C nucleus. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm) or the TMS peak to 0.0 ppm.
Workflow Visualization
The following diagram outlines the logical workflow from sample preparation to final spectral analysis.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. 3,5-Dimethylpyrazole(67-51-6) 13C NMR [m.chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. CCCC 2000, Volume 65, Issue 1, Abstracts pp. 106-116 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 9. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (molecular formula: C₁₂H₁₂N₂O₂, molecular weight: 216.24 g/mol ) is a heterocyclic compound incorporating both a pyrazole and a benzoic acid moiety.[1] Compounds of this structural class are of significant interest in pharmaceutical research and drug development due to their potential biological activities. Pyrazole derivatives, for instance, are known to exhibit a wide range of medicinal properties. Accurate and sensitive quantification of such molecules in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.
This application note presents a detailed protocol for the analysis of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology described herein is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for this compound.
Scientific Principles and Experimental Design
The analytical strategy for this compound is based on the combination of reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.
1.1. Chromatographic Separation
The presence of both a moderately nonpolar pyrazole ring and a polar carboxylic acid group presents a challenge for chromatographic retention on standard reversed-phase columns. Carboxylic acids, in their ionized form, can exhibit poor retention. To address this, the mobile phase is acidified with formic acid. This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and enhancing its retention on a C18 stationary phase.[2]
1.2. Mass Spectrometric Detection
Electrospray ionization (ESI) is the chosen ionization technique due to its suitability for polar and thermally labile molecules.[2] Given the presence of the acidic proton on the carboxylic acid and the basic nitrogen atoms on the pyrazole ring, the compound can be analyzed in either positive or negative ion mode.
-
Positive Ion Mode (ESI+): Protonation is expected to occur on one of the nitrogen atoms of the pyrazole ring, forming the [M+H]⁺ ion.
-
Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid will result in the [M-H]⁻ ion.
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will be employed for quantification. This technique offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.
Detailed Protocols
2.1. Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
DMSO (optional, for stock solution)
2.2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol or DMSO.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the 50:50 (v/v) acetonitrile/water mixture to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
2.3. Sample Preparation (from a biological matrix, e.g., plasma)
This protocol outlines a generic protein precipitation method. Optimization may be required depending on the specific matrix.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150°C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
2.5. Workflow Diagram
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Predicted Mass Spectra and Fragmentation
While experimental mass spectra for this compound are not widely available in the literature, its fragmentation pattern can be predicted based on the known behavior of benzoic acids and pyrazole-containing compounds.
Predicted Adducts and Precursor Ions:
Based on its molecular weight of 216.24, the following precursor ions are expected:
-
[M+H]⁺: m/z 217.09715
-
[M-H]⁻: m/z 215.08259
-
[M+Na]⁺: m/z 239.07909[3]
3.1. Predicted Fragmentation in Positive Ion Mode (ESI+)
The protonated molecule ([M+H]⁺ at m/z 217.1) is expected to undergo fragmentation through the following pathways:
-
Loss of Water (-18 Da): A common initial loss from protonated carboxylic acids, leading to an acylium ion at m/z 199.1 .
-
Loss of Carbon Monoxide (-28 Da) from the acylium ion: This would result in a fragment at m/z 171.1 .
-
Loss of the Carboxyl Group (-45 Da): Cleavage of the C-C bond between the benzoic acid and the pyrazole ring could lead to a fragment at m/z 172.1 .
Caption: Predicted fragmentation pathway in positive ESI mode.
3.2. Predicted Fragmentation in Negative Ion Mode (ESI-)
The deprotonated molecule ([M-H]⁻ at m/z 215.1) is expected to primarily fragment via decarboxylation:
-
Loss of Carbon Dioxide (-44 Da): This is a characteristic fragmentation of deprotonated carboxylic acids, resulting in a major product ion at m/z 171.1 .
Caption: Predicted fragmentation pathway in negative ESI mode.
Summary of Predicted MRM Transitions:
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| Positive | 217.1 | 199.1 | H₂O |
| Positive | 217.1 | 171.1 | H₂O + CO |
| Negative | 215.1 | 171.1 | CO₂ |
Data Analysis and Quantification
-
Peak Integration: The chromatographic peaks corresponding to the selected MRM transitions should be integrated using the instrument's software.
-
Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically appropriate.
-
Quantification: The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and selective analysis of this compound by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, serves as a robust starting point for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry. The predicted fragmentation pathways offer valuable guidance for method development and data interpretation.
References
Application Notes and Protocols for 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound featuring a pyrazole core linked to a benzoic acid moiety. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for preliminary in vitro evaluation of this compound to assess its potential as an antibacterial and anticancer agent.
Physicochemical Properties
While specific experimental data for this compound is not extensively available, its properties can be inferred from its structure and related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 216.24 g/mol | [1][2] |
| CAS Number | 321309-43-7 | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water |
Hypothesized Biological Activity and Signaling Pathway
Based on the activities of structurally related pyrazole derivatives, this compound is hypothesized to possess antiproliferative properties. One potential mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell growth and survival, such as the mTOR pathway. The mTOR (mammalian target of rapamycin) signaling cascade is a central regulator of cell metabolism, growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
Caption: Hypothesized inhibition of the mTOR signaling pathway by the test compound.
Experimental Protocols
The following are detailed protocols for the initial in vitro screening of this compound.
Protocol 1: Antibacterial Susceptibility Testing using Broth Microdilution Method
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of selected bacterial strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Pipettes and sterile tips
-
Incubator (37°C)
Workflow:
Caption: Workflow for the broth microdilution antibacterial susceptibility assay.
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the compound stock solution diluted in CAMHB to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (inoculum without compound). e. Well 12 will serve as the negative control (broth only).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on a human cancer cell line.
Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Sterile 96-well cell culture plates
-
Multi-channel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in complete culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. c. Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control. d. Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
Data Presentation
Quantitative data from the above protocols should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |
| Escherichia coli ATCC 25922 | |
| [Other Strain] |
Table 2: IC₅₀ Values of this compound against Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | |
| A549 | 48 | |
| [Other Cell Line] | 72 |
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should adapt these protocols based on their specific experimental needs and available resources. Appropriate safety precautions should be taken when handling chemical compounds and biological materials.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Introduction: A Strategic Approach to Cytotoxicity Profiling
The compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is a synthetic molecule featuring a pyrazole-benzoic acid scaffold. While literature on the specific biological activities of this exact molecule is sparse[1][2][3][4][5], related pyrazole derivatives have demonstrated a range of bioactivities, including antiproliferative and antimicrobial effects.[6][7][8] This positions the compound as a candidate for further investigation in drug discovery. A critical initial step in the preclinical evaluation of any potential therapeutic agent is the characterization of its cytotoxic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using a suite of robust and validated cell-based assays.
Our approach is built on a multi-parametric strategy, recognizing that cytotoxicity is a complex process that can manifest through various cellular mechanisms. We will detail protocols for assays that probe distinct cellular vulnerabilities:
-
Metabolic Viability: Assessed through the MTT assay, which measures the activity of mitochondrial dehydrogenases.[9][10][11][12]
-
Membrane Integrity: Evaluated using the Lactate Dehydrogenase (LDH) assay, which quantifies the release of a cytosolic enzyme into the culture medium upon plasma membrane damage.[13][14][15][16][17]
-
Lysosomal Integrity: Measured by the Neutral Red uptake assay, based on the ability of viable cells to incorporate and sequester the dye within their lysosomes.[18][19][20][21][22]
-
Apoptosis Induction: Determined by monitoring the activity of key executioner caspases, Caspase-3 and Caspase-7.[23][24][25][26][27]
By employing this panel of assays, researchers can obtain a more nuanced understanding of the compound's cytotoxic potential and preliminary insights into its mechanism of action.
PART 1: Foundational Considerations in Assay Design
Cell Line Selection: The Biological Context
The choice of cell line is paramount for the relevance of cytotoxicity data.[28][29][30] The selection should be guided by the intended therapeutic application of the test compound. For a novel compound like this compound with an uncharacterized target, a tiered approach is recommended:
-
Initial Screening: Utilize a panel of commonly used and well-characterized cell lines from different tissue origins (e.g., human colorectal adenocarcinoma Caco-2, human liver cancer HepG2, and a non-cancerous fibroblast line like MRC-5) to identify a broad spectrum of potential cytotoxic activity.[28]
-
Target-Oriented Selection: If a specific therapeutic area is envisioned (e.g., oncology), select cell lines relevant to that disease. For instance, if related pyrazole compounds show anticancer potential, a panel of cancer cell lines from various origins would be appropriate.[8]
-
Normal Cell Counterparts: It is crucial to include non-malignant cell lines to assess the compound's therapeutic index—its relative toxicity to cancerous versus normal cells.[28]
For the protocols outlined below, we will use a generic adherent cell line as an example. However, researchers must adapt cell seeding densities and incubation times based on the specific growth characteristics of their chosen cell lines.[29]
Compound Preparation and Dosing
This compound is soluble in dimethyl sulfoxide (DMSO).[6] A concentrated stock solution (e.g., 10-50 mM) should be prepared in cell culture-grade DMSO. Serial dilutions should then be made in complete cell culture medium to achieve the desired final concentrations for the assay.
Crucial Consideration: The final concentration of DMSO in the cell culture wells should be kept constant across all treatments (including vehicle controls) and should not exceed a level that causes toxicity on its own (typically ≤ 0.5%).[18]
PART 2: Experimental Protocols and Methodologies
Assay 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11][12]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to the desired density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate.[11] Recommended cell densities are typically between 5,000 and 10,000 cells per well, but this should be optimized for each cell line.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle control wells (medium with the same final DMSO concentration as the treated wells) and untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in SDS) to each well.[31]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[10][11]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[10][32]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
| Parameter | Recommendation | Source |
| Cell Seeding Density | 5,000-10,000 cells/well (must be optimized) | [33] |
| Final MTT Concentration | 0.5 mg/mL | [9] |
| MTT Incubation Time | 3-4 hours | [9][31] |
| Solubilization Agent | DMSO, SDS-HCl | [31] |
| Absorbance Wavelength | 570 nm (Reference: ~630 nm) | [10][32] |
Assay 2: LDH Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[13][14] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[15]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is critical to set up the following controls on each plate:[15]
-
Vehicle Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the assay to determine the maximum possible LDH release.[17]
-
Medium Background Control: Wells with culture medium but no cells.
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[15]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
-
Measurement:
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
| Parameter | Recommendation | Source |
| Supernatant Volume | 50 µL | [17] |
| Reaction Incubation | Up to 30 minutes, room temperature, dark | [17] |
| Absorbance Wavelength | 490 nm (Reference: ~680 nm) | [17] |
| Essential Controls | Spontaneous release, Maximum release, Medium background | [15] |
Assay 3: Neutral Red Uptake Assay for Lysosomal Integrity
Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes via active transport.[18][21] The dye can be extracted from the lysosomes of viable cells, and its concentration can be measured colorimetrically. Damage to the cell membrane or lysosomes, indicative of cytotoxicity, results in a decreased uptake of the dye.[20][22]
Detailed Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Neutral Red Incubation:
-
Washing and Dye Extraction:
-
Carefully remove the neutral red-containing medium.
-
Gently wash the cells with 150 µL of a wash/fixative solution (e.g., PBS or a solution of 0.1% CaCl₂ in 0.5% formaldehyde).[19][21]
-
Remove the wash solution and add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[19][21]
-
Place the plate on an orbital shaker for 10 minutes to extract the dye from the cells.[21]
-
-
Measurement:
-
Measure the absorbance of the solubilized dye at 540 nm.[22]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (no cells) from all other readings.
-
Calculate the percentage of viability relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
Assay 4: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[24] This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3/7.[23] When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[26]
Experimental Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled , white 96-well plate suitable for luminescence measurements to prevent well-to-well crosstalk.[24] Cell density should be optimized, but typically <20,000 cells/well is recommended.[26]
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of this compound as previously described. Include vehicle controls and a positive control known to induce apoptosis (e.g., staurosporine).
-
Incubate for a period sufficient to induce apoptosis (this may need to be determined empirically, e.g., 6, 12, or 24 hours).
-
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[26]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[26]
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + reagent only) from all other readings.
-
The resulting relative light units (RLU) are proportional to caspase-3/7 activity.
-
Data can be presented as fold-change in caspase activity over the vehicle control:
-
Fold Change = RLU of treated cells / RLU of vehicle control cells
-
-
Plot the fold change against the compound concentration.
PART 3: Data Interpretation and Next Steps
A comprehensive cytotoxicity profile of this compound can be built by comparing the results from these orthogonal assays.
-
Potent Cytotoxicity: If low micromolar or nanomolar IC₅₀/EC₅₀ values are obtained across multiple assays, the compound is a potent cytotoxic agent.
-
Mechanism of Cell Death:
-
A strong signal in the Caspase-3/7 assay preceding or concurrent with a loss of metabolic activity (MTT) and membrane integrity (LDH) suggests an apoptotic mechanism of cell death.
-
A rapid increase in LDH release without a significant early caspase signal may indicate a necrotic or lytic mode of cell death.
-
A decrease in Neutral Red uptake can indicate lysosomal membrane damage, which can be an early event in some forms of cell death.
-
-
Cytostatic vs. Cytotoxic Effects: The MTT assay measures metabolic activity and can reflect either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects). Comparing MTT results with a direct measure of cell death like the LDH assay can help distinguish between these outcomes. A compound that reduces the MTT signal but does not significantly increase LDH release may be primarily cytostatic.
These initial cell-based assays provide a critical foundation for the preclinical assessment of this compound. Positive findings would warrant further investigation into more specific molecular targets and signaling pathways to fully elucidate its mechanism of action.
References
- 1. This compound | C12H12N2O2 | CID 2776446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 321309-43-7 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound - CAS:321309-43-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. aboundchem.com [aboundchem.com]
- 6. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. assaygenie.com [assaygenie.com]
- 19. qualitybiological.com [qualitybiological.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. promega.com [promega.com]
- 27. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 28. researchgate.net [researchgate.net]
- 29. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of protein kinase inhibitors centered on the versatile pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Crizotinib, Ruxolitinib, and Encorafenib.[1][2][3] Its synthetic accessibility and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal starting point for inhibitor design.[2][4]
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, they are a primary focus for targeted drug discovery. These notes offer detailed protocols for the synthesis of pyrazole-based inhibitors, their biological evaluation, and data presentation to guide researchers in this field.
I. Overview of Pyrazole-Based Kinase Inhibition
The pyrazole scaffold serves as a versatile anchor for kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, often forming critical interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the adenine core of ATP.[2][4] Substitutions at various positions on the pyrazole ring allow for the fine-tuning of potency and selectivity against a wide array of kinases, including Akt, Aurora kinases, MAP kinases, B-raf, and JAK.[1][6]
II. Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.
Table 1: Inhibitory Activity of Pyrazole-Based Compounds Against Kinases
| Compound | Target Kinase | IC50 / Ki / Kd (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [6] |
| Compound 1 | Akt1 | 61 | [7] |
| Gandotinib (LY2784544) | JAK2 | Potent (Type I inhibitor) | [1] |
| Compound 7 | Aurora A | 28.9 | [7] |
| Compound 7 | Aurora B | 2.2 | [7] |
| Compound 3 | ALK | 2.9 | [6] |
| Compound 6 | Aurora A | 160 | [6] |
| Compound 17 | Chk2 | 17.9 | [6] |
| SR-3576 | JNK3 | 7 | [8] |
| SR-3737 | JNK3 | 12 | [8] |
| SR-3737 | p38 | 3 | [8] |
| BIRB 796 | p38α | 0.05 - 0.1 (Kd) | [2] |
| Asciminib | Bcr-Abl (allosteric) | 0.5 - 0.8 (Kd) | [2] |
| Compound 8a | BMPR2 | 506 | [5] |
| Compound 1b | Haspin | 57 | [9] |
| Compound 1c | Haspin | 66 | [9] |
Table 2: Anti-proliferative Activity of Pyrazole-Based Compounds in Cancer Cell Lines
| Compound | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 | Colon | 0.95 | [6] |
| Compound 1 | HCT116 | Colon | 7.76 | [7] |
| Compound 1 | OVCAR-8 | Ovarian | 9.76 | [7] |
| Compound 7 | U937 | Leukemia | 5.106 | [7] |
| Compound 7 | K562 | Leukemia | 5.003 | [7] |
| Compound 7 | A549 | Lung | 0.487 | [7] |
| Compound 7 | LoVo | Colon | 0.789 | [7] |
| Compound 7 | HT29 | Colon | 0.381 | [7] |
| Compound 6 | HCT116 | Colon | 0.39 | [6] |
| Compound 6 | MCF-7 | Breast | 0.46 | [6] |
| Compound 10d | PC-3 | Prostate | 21.9 - 28.6 | [10] |
| Compound 10d | MCF-7 | Breast | 3.90 - 35.5 | [10] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the development of pyrazole-based kinase inhibitors.
A. Synthesis of Pyrazole Scaffolds
A common route for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following is a general protocol.
Protocol 1: General Synthesis of N-Aryl-3-substituted-1H-pyrazoles
-
Materials: Substituted 1,3-diketone, aryl hydrazine hydrochloride, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve the substituted 1,3-diketone (1 equivalent) in ethanol.
-
Add the aryl hydrazine hydrochloride (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-aryl-3-substituted-1H-pyrazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
A more advanced method for creating 5-amino-substituted pyrazoles utilizes dithietanes.[11]
B. In Vitro Kinase Inhibition Assays
Quantifying the inhibitory activity of synthesized compounds is a critical step. The following protocols describe common in vitro kinase assays.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ATP remaining in solution following a kinase reaction. The light output is inversely proportional to kinase activity.
-
Principle: The amount of light generated by a luciferase/luciferin reaction is inversely proportional to the kinase activity. A lower light signal indicates higher kinase activity (more ATP consumed) and less potent inhibition.[2]
-
Materials: Purified recombinant kinase, specific substrate peptide/protein, kinase assay buffer (containing MgCl₂, DTT, etc.), ATP solution, synthesized pyrazole inhibitors, ADP-Glo™ Kinase Assay kit (Promega) or similar, white opaque 384-well assay plates, and a plate-reading luminometer.[2]
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO, typically starting from 10 mM. Further dilute in the kinase assay buffer.[2]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase-substrate mix in assay buffer.
-
Add 0.5 µL of the diluted inhibitor compound (or DMSO for the control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.[2]
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[6]
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent according to the manufacturer's protocol to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Differential Scanning Fluorimetry (DSF)
DSF is a rapid method to screen for compound binding by measuring changes in the thermal stability of the target kinase.
-
Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
-
Materials: Recombinant kinase, synthesized pyrazole inhibitors, SYPRO Orange dye, DSF buffer (e.g., HEPES, NaCl), and a quantitative PCR (qPCR) instrument capable of fluorescence detection during a thermal melt.[4]
-
Procedure:
-
Reaction Setup: In a qPCR plate, prepare the final reaction mixture (e.g., 20 µL) containing the recombinant kinase (e.g., 2 µM), the test compound (e.g., 10 µM, with final DMSO concentration ≤ 1%), and SYPRO Orange dye (e.g., 5x final concentration) in DSF buffer. Include a "no compound" (DMSO only) control.[4]
-
Thermal Denaturation: Seal the plate and place it in the qPCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve. A significant increase in Tm in the presence of the compound compared to the DMSO control indicates binding.
-
C. Cell-Based Assays
Evaluating the effect of inhibitors in a cellular context is crucial for drug development.
Protocol 4: Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, synthesized pyrazole inhibitors, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the pyrazole inhibitors. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator at 37°C.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]
-
Protocol 5: Western Blotting for Target Engagement
Western blotting can be used to assess whether an inhibitor affects the phosphorylation of a kinase's downstream substrates in cells.
-
Principle: This technique detects specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of a kinase substrate, one can determine if the inhibitor is blocking the kinase's activity in the cell.
-
Materials: Cancer cell lines, synthesized pyrazole inhibitors, lysis buffer, primary antibodies (against the phosphorylated substrate and total protein), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.[6]
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrazole inhibitor at various concentrations. After treatment, lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes the phosphorylated substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total amount of the substrate protein to ensure equal loading. A decrease in the phosphorylated protein signal with increasing inhibitor concentration indicates target engagement.[12]
-
IV. Visualizations
The following diagrams illustrate key concepts in the development of pyrazole-based kinase inhibitors.
Caption: A typical workflow for the development of pyrazole-based kinase inhibitors.
Caption: Inhibition of the MAP kinase signaling pathway by a pyrazole-based Raf inhibitor.
Caption: Logical relationships in the structure-activity studies of pyrazole inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid in molecular docking studies. While direct experimental data for this specific molecule is limited in published literature, this document leverages data from structurally similar pyrazole derivatives to outline potential applications, detailed experimental protocols, and expected outcomes.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The compound this compound belongs to this versatile family and holds potential as a scaffold for the development of novel therapeutic agents. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights into its potential mechanism of action.[1] These notes will guide researchers in applying molecular docking to investigate the therapeutic potential of this compound.
Potential Therapeutic Targets
Based on the activities of analogous pyrazole-containing compounds, this compound is a promising candidate for targeting a range of proteins implicated in various diseases.
Protein Kinases: Numerous pyrazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[2][3] Potential kinase targets for this compound could include:
-
Receptor Tyrosine Kinases (e.g., VEGFR-2): Involved in angiogenesis, a key process in tumor growth.
-
Serine/Threonine Kinases (e.g., Aurora A, CDK2): Play critical roles in cell cycle progression and are attractive targets for cancer therapy.[2]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with Parkinson's disease.[4]
-
ALK5 (TGFβ receptor I kinase): Implicated in fibrosis and dermal scarring.[5]
Cyclooxygenase (COX) Enzymes: Pyrazole derivatives are known to inhibit COX-1 and COX-2, enzymes involved in the inflammatory pathway.[6][7] The structural features of this compound suggest it may act as a selective COX-2 inhibitor, potentially offering anti-inflammatory effects with reduced gastrointestinal side effects.[6]
Other Potential Targets:
-
Carbonic Anhydrase: Some benzoic acid derivatives have shown inhibitory activity against carbonic anhydrase, a target for glaucoma treatment.[8][9]
-
Tubulin: Pyrazole-chalcone hybrids have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[10]
-
Bcl-2 Family Proteins: These proteins are key regulators of apoptosis and are important targets in cancer drug discovery.[11]
Data Presentation: Docking Performance of Analogous Pyrazole Derivatives
The following tables summarize quantitative data from molecular docking studies of various pyrazole derivatives against different protein targets. This data serves as a reference for the expected range of binding energies and inhibition constants when docking this compound.
Table 1: Molecular Docking of Pyrazole Derivatives against Protein Kinases
| Compound Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| 1H-Pyrazole derivatives | VEGFR-2 (2QU5) | -10.09 | - | [2] |
| 1H-Pyrazole derivatives | Aurora A (2W1G) | -8.57 | - | [2] |
| 1H-Pyrazole derivatives | CDK2 (2VTO) | -10.35 | - | [2] |
| Pyrazole-benzamides | CDK2 | -9.51 | - | [12] |
Table 2: Molecular Docking of Pyrazole Derivatives against COX Enzymes
| Compound Class | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazoline derivatives | COX-2 (4PH9) | -8.0 | - | [7] |
| Pyrazole-hydrazones | COX-2 | - | Arg513, Tyr385, Ser530 | [6] |
Table 3: Molecular Docking of Pyrazole Derivatives against Other Targets
| Compound Class | Target Protein (PDB ID) | Docking Score | Key Interactions | Reference |
| Pyrazole-Indole derivatives | CYP1A1 (4I8V) | -5.972 to -3.127 | - | [13] |
| Benzoic acid derivative | Carbonic Anhydrase (3FFP) | - | Hydrogen bonding, electrostatic, hydrophobic | [8] |
| Pyrazole derivatives | 5α-reductase (7BW1) | -172.891 (MolDock Score) | Hydrogen bonds, π-stacking, van der Waals |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study with this compound.
Protocol 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in a suitable format (e.g., .pdb, .mol2).
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in a PDBQT format for use with AutoDock.[9]
-
Protocol 2: Molecular Docking using AutoDock Vina
-
Grid Box Generation:
-
Identify the active site of the target protein. This can be based on the location of the co-crystallized ligand in the PDB structure or through literature review.
-
Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina.
-
Set the prepared protein and ligand files as input.
-
Specify the coordinates and dimensions of the grid box.
-
Run the docking simulation. AutoDock Vina will generate multiple binding poses of the ligand within the protein's active site and calculate the binding affinity for each pose.
-
-
Analysis of Docking Results:
-
Analyze the output files to identify the binding pose with the lowest binding energy (highest binding affinity).
-
Visualize the protein-ligand complex using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Identify the key amino acid residues involved in the interaction with the ligand (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symansis.com [symansis.com]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
Application Note & Protocols: Formulation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed guidelines and protocols for the formulation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a small molecule with potential therapeutic applications. Due to its physicochemical properties, particularly its poor aqueous solubility, appropriate formulation is critical for obtaining reliable and reproducible results in biological studies. This note covers the physicochemical characterization, recommended formulation strategies for in vitro and in vivo models, and detailed experimental protocols.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is the cornerstone of developing a successful formulation strategy. The compound is a weakly acidic molecule with moderate lipophilicity, indicating that it is poorly soluble in aqueous media at neutral pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds. |
| pKa | ~4.2 | Inferred from the benzoic acid moiety.[2] |
| Predicted logP | 2.2 - 2.4 | Indicates moderate lipophilicity and poor water solubility. |
| Aqueous Solubility | Poor | pH-dependent; solubility increases significantly at pH > 6.[3] |
| Organic Solubility | Soluble in DMSO, DMF, Ethanol | Inferred from related pyrazole and benzoic acid compounds.[2] |
Potential Biological Targets & Applications
While the specific targets of this molecule require experimental validation, pyrazole derivatives are a well-established class of compounds with a broad range of biological activities.[4] This provides a rationale for its investigation in various biological systems.
-
Anticancer: Many pyrazole derivatives exhibit anticancer properties by targeting key cellular processes. A notable mechanism for similar compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Other related pyrazoles have been shown to modulate the mTORC1 pathway and autophagy, processes critical in cancer cell survival.[5]
-
Antimicrobial: The pyrazole nucleus is a common scaffold in the development of new antimicrobial agents, showing efficacy against drug-resistant bacteria.[6]
-
Anti-inflammatory: Related compounds are utilized in the development of anti-inflammatory agents.[7]
The formulation strategies outlined below are suitable for investigating any of these potential activities.
Formulation Development Workflow
A systematic approach is required to develop a suitable formulation for biological testing. The workflow begins with basic characterization and progresses to formulations suitable for in vivo studies.
Caption: Workflow for formulation development.
Experimental Protocols
Protocol 1: Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in various solvents.
Materials:
-
This compound
-
Selection of solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, DMSO, Ethanol, PEG 400, etc.
-
Vials, orbital shaker, centrifuge, HPLC system.
Method:
-
Add an excess amount of the compound to a vial containing a known volume (e.g., 1 mL) of the test solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for undissolved solid.
-
Centrifuge the samples (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Express results in mg/mL or µM.
Protocol 2: Preparation of Stock Solutions for In Vitro Assays
For most in vitro cell-based assays, a concentrated stock solution in 100% DMSO is standard practice.
Caption: Workflow for preparing DMSO stock solutions.
Method:
-
Accurately weigh the required amount of this compound.
-
Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex and/or sonicate the mixture in a water bath until the compound is completely dissolved.
-
Crucial Step: When preparing working dilutions in aqueous cell culture media, ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%). This is achieved by serial dilution.
-
Always include a "vehicle control" in experiments, which contains the same final concentration of DMSO as the test articles.
Protocol 3: Formulation for In Vivo Oral Dosing (pH-Adjustment)
This protocol leverages the acidic nature of the compound to create a soluble salt for aqueous-based oral dosing.
Vehicle Composition:
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) for viscosity.
-
0.1% (v/v) Tween® 80 for wetting.
-
Purified water.
-
1N NaOH for pH adjustment.
Method:
-
Prepare the 0.5% HPMC / 0.1% Tween 80 vehicle by first dispersing HPMC in hot water, allowing it to cool, and then adding Tween 80.
-
Weigh the required amount of this compound and suspend it in the vehicle.
-
While stirring, add 1N NaOH dropwise until the compound fully dissolves. This occurs as the carboxylic acid is deprotonated to its more soluble carboxylate salt form.
-
Monitor the pH, aiming for a final pH between 7.0 and 8.0. Do not add excessive base.
-
Stir for an additional 15-30 minutes to ensure homogeneity.
-
This formulation should be prepared fresh daily unless stability data indicates otherwise.
Protocol 4: Formulation for In Vivo Parenteral Dosing (Co-Solvent System)
For intraperitoneal (IP) or intravenous (IV) administration, a co-solvent system is often necessary. The final formulation must be sterile and have low levels of endotoxin.
Vehicle Composition (Example):
-
10% DMSO
-
40% PEG 400
-
50% Saline (0.9% NaCl)
Table 2: Example In Vivo Formulation Compositions
| Route of Administration | Vehicle Components | Target Concentration (Example) | Notes |
| Oral (PO) | 0.5% HPMC, 0.1% Tween 80, Water, pH adjusted with NaOH | 10 mg/mL | Suitable for suspension or pH-adjusted solution. |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG 400, 50% Saline | 5 mg/mL | Ensure components are sterile. Prepare fresh. |
| Intravenous (IV) | 5% DMSO, 20% Solutol® HS 15, 75% Saline | 2 mg/mL | Requires careful sterile filtration. Check for hemolysis potential. |
Method:
-
Weigh the compound and dissolve it completely in the DMSO component first.
-
Add the PEG 400 and mix until the solution is uniform.
-
Slowly add the saline component dropwise while vortexing to prevent precipitation.
-
The final solution should be clear and free of particulates. If for IV use, sterile filter through a 0.22 µm filter.
-
Administer to animals as soon as possible after preparation.
Example Biological Pathway Context
If this compound functions as a tubulin polymerization inhibitor, its mechanism would lead to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Potential mechanism via tubulin inhibition.
Stability & Safety Considerations
-
Precipitation: Always visually inspect solutions before use, especially after dilution into aqueous buffers. Poorly soluble compounds can precipitate out of solution over time, leading to inaccurate dosing and inconsistent results.
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles of DMSO stock solutions, which can lead to compound degradation or precipitation. Aliquoting is highly recommended.
-
Vehicle Toxicity: Always run parallel experiments with the vehicle alone to ensure that the formulation excipients are not contributing to the observed biological effects.
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the solid compound and its formulations.
References
- 1. This compound | 321309-43-7 [m.chemicalbook.com]
- 2. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in the synthesis of this compound are typically traced back to a few critical factors. Firstly, the combination of a sterically hindered ortho-substituted benzoic acid and a nitrogen-containing heteroaryl boronic acid presents unique challenges. Key areas to troubleshoot include:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this sterically demanding transformation.[1]
-
Reagent Stability: The pyrazole boronic acid is susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond.[2]
-
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst deactivation.[3][4]
-
Reaction Conditions: The base, solvent, and temperature must be carefully selected to favor the desired cross-coupling pathway over side reactions.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, consuming your starting material. Heteroaryl boronic acids, especially electron-rich ones like pyrazoles, are particularly prone to this issue.[2] To mitigate this:
-
Use a Boronic Ester: Convert the 3,5-dimethyl-1H-pyrazol-4-yl boronic acid to a more stable boronate ester, such as the pinacol ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethyl-1H-pyrazole). Boronate esters are generally more robust and less susceptible to premature decomposition.
-
Anhydrous Conditions: Employ rigorously dried solvents and reagents, as water can be a proton source for this side reaction.
-
Careful Base Selection: While a base is necessary, overly strong bases in aqueous media can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or KF if this is a persistent issue.
Q3: The ortho-carboxyl group on my benzoic acid seems to be causing issues. How do I address the steric hindrance?
A3: The ortho-carboxyl group on the 2-halobenzoic acid creates significant steric hindrance, which can impede both the oxidative addition and the reductive elimination steps of the catalytic cycle. To overcome this, more robust catalytic systems are required:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich biarylphosphine ligands is critical. Ligands such as XPhos and SPhos are specifically designed to facilitate couplings of sterically hindered substrates.[1][5][6] These ligands promote the formation of a highly reactive, monoligated palladium(0) species and accelerate the final reductive elimination step.[1]
-
Specialized Precatalysts: Using advanced palladium precatalysts, such as XPhos Pd G2 or SPhos Pd G2, is highly recommended. These are air- and moisture-stable and efficiently generate the active catalytic species.[7]
-
Higher Temperatures: Increased reaction temperatures (e.g., 100-110 °C) can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[1]
Q4: Which halide should I use on the benzoic acid, and does it matter?
A4: The choice of halide on the benzoic acid significantly impacts the rate of the oxidative addition step, which is often the rate-determining step in the Suzuki-Miyaura coupling. The general reactivity trend is I > Br > Cl. For this challenging coupling, using 2-iodobenzoic acid or 2-bromobenzoic acid is preferable to 2-chlorobenzoic acid, which would require a more active and specialized catalyst system to achieve good yields.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | 1. Inactive catalyst system. 2. Catalyst poisoning by pyrazole nitrogen.[3] 3. Insufficient reaction temperature. | 1. Switch to a bulky biarylphosphine ligand (e.g., XPhos, SPhos) with a suitable palladium source (e.g., Pd₂(dba)₃) or use a precatalyst (e.g., XPhos Pd G2).[3][7] 2. Use a higher catalyst loading (2-5 mol%). 3. Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene.[1] |
| Significant Protodeboronation | 1. Instability of the pyrazole boronic acid.[2] 2. Presence of water or other proton sources. 3. Inappropriate base. | 1. Use the pinacol ester of the pyrazole boronic acid instead of the free acid. 2. Ensure all solvents and reagents are anhydrous. 3. Screen different bases; K₃PO₄ is often a good choice for challenging couplings.[3] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). 2. Use a well-defined Pd(0) source or a reliable precatalyst. |
| Dehalogenation of Benzoic Acid | 1. Side reaction promoted by certain bases or hydride sources. 2. Inefficient reductive elimination. | 1. Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. 2. Use a bulky ligand (e.g., XPhos, SPhos) to promote the desired reductive elimination pathway.[5][6] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from analogous Suzuki coupling reactions involving pyrazoles and sterically hindered substrates to guide optimization.
Table 1: Catalyst/Ligand Performance for Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 | 24 | 61-86 | [3] |
| XPhos Pd G2 | K₃PO₄ | Dioxane / H₂O | 100 | 18 | High | [7] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~90 | Analogous Heteroaryl |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | 12 | Low-Moderate | General Observation |
Table 2: Base and Solvent Effects in Challenging Suzuki Couplings
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₃PO₄ | Dioxane / H₂O | 100-110 | 70-95 | Often the most effective for hindered and heteroaryl couplings.[1][3] |
| Cs₂CO₃ | Dioxane | 90-100 | 75-92 | A strong, effective base, but more expensive. |
| K₂CO₃ | Toluene / H₂O | 100 | 60-85 | A common, milder base. May be less effective for this specific transformation. |
| Na₂CO₃ | DMF / H₂O | 110 | 50-78 | Can be effective but may require higher temperatures. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
Detailed Experimental Protocol
This protocol is a recommended starting point for the Suzuki-Miyaura coupling of a 2-halobenzoic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethyl-1H-pyrazole, adapted from best practices for sterically hindered and heteroaromatic substrates.[1][3]
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethyl-1H-pyrazole (1.5 equiv)
-
XPhos Pd G2 (0.02 equiv, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethyl-1H-pyrazole (1.5 equiv), and finely powdered potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the XPhos Pd G2 catalyst (0.02 equiv). Subsequently, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.
-
Reaction: Heat the reaction mixture to 100-110 °C in a preheated oil bath and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent is observed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as acetylacetone and a hydrazine derivative, side-products from incomplete cyclization or alternative reaction pathways, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques are recrystallization and column chromatography. Recrystallization is often a good first step to significantly increase purity, while column chromatography can be used to separate the target compound from closely related impurities.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Given the presence of both a carboxylic acid and a pyrazole ring, a range of solvents can be effective. Ethanol, methanol, and mixtures of ethanol/water or ethyl acetate/hexane are commonly used for similar pyrazole derivatives.[1] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point for HPLC analysis of pyrazole carboxylic acids.[2][3]
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound precipitates at a temperature above its melting point. To prevent this, you can try the following:
-
Increase the amount of the "good" solvent to lower the saturation point.
-
Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.
-
Try a different solvent system with a lower boiling point.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution | Citation |
| Low Recovery/Yield | The compound is too soluble in the cold solvent. | Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. | [1] |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce further crystallization. | [1] | |
| Colored Impurities in Crystals | Colored byproducts are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it may also adsorb some of the desired product. | [1] |
| No Crystal Formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. | [1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution | Citation |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition. For this acidic compound, a gradient of ethyl acetate in hexane is a good starting point. Adding a small amount of acetic acid to the mobile phase can improve peak shape and resolution. | [4] |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound is still retained, consider using a more polar solvent system, such as methanol in dichloromethane. | [4] |
| Tailing Peaks | Interaction of the carboxylic acid with the silica gel. | Add a small amount of a competitive acid, like acetic or formic acid, to the mobile phase to suppress the interaction between the analyte and the stationary phase. | [2] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compound of interest. Monitor the elution of compounds using TLC.
-
Fraction Collection: Collect the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Potential Signaling Pathway Involvement
While the direct biological targets of this compound are not extensively documented, compounds with a similar N-benzyl-3,5-dimethyl-1H-pyrazol core structure have been shown to exhibit antiproliferative activity by modulating the mTORC1 signaling pathway and autophagy.[5] This suggests that this compound and its derivatives could potentially be investigated for similar biological activities.
Caption: Potential interaction of pyrazole derivatives with the mTORC1/autophagy pathway.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Aryl-Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-aryl-pyrazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 4-aryl-pyrazoles.
Issue 1: Low Yield of the Desired 4-Aryl-Pyrazole Product
Question: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] A primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, which reduces the yield and complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers
Question: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation.[2][3] Aprotic dipolar solvents such as N,N-dimethylacetamide can also yield better results than polar protic solvents like ethanol.[4][5][6]
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. Acidic conditions, often present when using hydrazine hydrochlorides in solvents like ethanol, may favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
| Solvent | Regioisomeric Ratio (Product A: Product B) | Yield (%) | Reference |
| Ethanol | Equimolar mixtures | Variable | [6] |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | High | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Up to 99:1 | High | [3] |
| N,N-Dimethylacetamide (DMA) | >99.8:0.2 | 59-98 | [5][6] |
Visualizing Regioisomer Formation
Caption: Formation of regioisomers from an unsymmetrical 1,3-diketone.
Issue 3: Homocoupling Byproduct in Suzuki Coupling
Question: During the Suzuki-Miyaura coupling to introduce the 4-aryl group, I am observing a significant amount of a homocoupling byproduct of my boronic acid. How can I minimize this?
Answer:
Homocoupling of the boronic acid is a known side reaction in Suzuki-Miyaura cross-coupling reactions.[7][8][9][10] This is often promoted by the presence of oxygen, which can affect the palladium catalyst.[9]
Methods to Suppress Homocoupling:
-
Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. A common method is to bubble an inert gas like nitrogen or argon through the solvent prior to adding the catalyst.[7][9]
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that may promote homocoupling.[7]
-
Catalyst Choice: Using a heterogeneous catalyst like palladium black can sometimes simplify the control of side reactions and catalyst removal.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of 4-aryl-pyrazoles via condensation?
A1: A general procedure involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][11]
General Experimental Protocol:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, TFE, or DMA) in a reaction flask.
-
Add the arylhydrazine (or its hydrochloride salt) to the solution. If using the hydrochloride salt, a base may be needed to neutralize the acid.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by TLC.[1]
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization or column chromatography.[1][12][13]
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Q2: My reaction mixture has turned dark brown/black. Is this normal and how can I obtain a clean product?
A2: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]
Troubleshooting:
-
Addition of a Base: Adding a non-nucleophilic base can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Charcoal Treatment: After the reaction is complete, treating the solution with activated charcoal can help remove some of these colored impurities.[1]
-
Purification: Recrystallization is an effective method for purifying the final product and removing colored impurities.[1] Forming an acid addition salt of the pyrazole, crystallizing it, and then neutralizing it back to the free base is another effective purification strategy.[12][13]
Q3: What are the key differences between N-arylation and C-arylation in pyrazole synthesis?
A3: In the context of synthesizing 4-aryl-pyrazoles, the goal is typically C-arylation at the 4-position of the pyrazole ring. However, N-arylation, where the aryl group attaches to one of the nitrogen atoms, can be a competing side reaction.
-
C-Arylation: This involves the formation of a carbon-carbon bond between the pyrazole ring and the aryl group. Methods like the Suzuki-Miyaura coupling are commonly used to achieve this.[14][15]
-
N-Arylation: This results in a nitrogen-carbon bond. Copper-catalyzed conditions are often employed for the N-arylation of azoles.[16][17]
The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the arylation to the desired position.
For further, more specific inquiries, please consult the relevant literature or contact our advanced technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. CN108997309A - A kind of preparation method of pyrazoles -4- aryl derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 17. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Improving Solubility of Pyrazole-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming common solubility challenges encountered with pyrazole-based inhibitors. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
Issue: My pyrazole-based inhibitor precipitates out of solution upon dilution into an aqueous buffer.
This is a frequent challenge, often termed "precipitation upon dilution," which occurs when a compound soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous medium where its solubility is significantly lower.[1][2]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | The final concentration of the inhibitor exceeds its aqueous solubility limit.[3] | The compound remains in solution, preventing inaccurate results due to precipitation.[4] |
| Action: Decrease the final working concentration of the inhibitor. It may be necessary to perform a solubility test to determine the maximum soluble concentration in your specific medium. | ||
| "Solvent Shock" | The rapid change in solvent polarity from a high-concentration organic stock to a predominantly aqueous buffer causes the compound to "crash out."[2][5] | Minimized precipitation upon addition of the stock solution to the aqueous buffer. |
| Action 1: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations.[6][7] | ||
| Action 2: Prepare an intermediate dilution of the stock in a co-solvent or a mixture of the organic solvent and aqueous buffer before the final dilution.[5] | ||
| Inhibitor is Less Soluble at the Buffer's pH | The solubility of many pyrazole-based inhibitors, particularly those with weakly basic functional groups, is pH-dependent.[1][2] | Improved solubility and stability of the compound in the assay buffer. |
| Action: Determine the pKa of your compound. Adjust the pH of the assay buffer to a value where the compound is more ionized and thus more soluble. For weak bases, lowering the pH is generally effective.[1][8] | ||
| Low Kinetic Solubility | The solution is initially clear but a precipitate forms over time during incubation, possibly due to temperature changes or reaching thermodynamic equilibrium.[9] | The compound remains in solution for the duration of the experiment. |
| Action 1: Prepare fresh working solutions immediately before each experiment.[9] | ||
| Action 2: Incorporate a precipitation inhibitor, such as HPMC or PVP, into your buffer to kinetically stabilize the supersaturated solution.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best first step when my new pyrazole-based inhibitor won't dissolve in my aqueous assay buffer?
A1: The most critical initial step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent ability to dissolve a wide range of organic molecules.[1] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid impacting the biological system.[1]
Q2: Why does my inhibitor precipitate when I add the DMSO stock to my cell culture medium?
A2: This common issue occurs because the inhibitor's concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that specific medium.[1] When the DMSO disperses, the inhibitor is exposed to a predominantly aqueous environment where it is less soluble, causing it to precipitate or "crash out."[3][8]
Q3: How can pH adjustment improve the solubility of my inhibitor?
A3: The solubility of many kinase inhibitors, including pyrazole-based compounds, is highly dependent on pH, especially for those that are weakly basic.[2] These molecules have ionizable functional groups. At a pH below their pKa, these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility.[1][2] Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[1]
Q4: What are co-solvents and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[][11] They work by reducing the polarity of the water, making the solvent more favorable for the non-polar inhibitor.[] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][12]
Q5: What are solid dispersions and when should I consider this technique?
A5: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix in a solid state.[13][14] This technique can significantly improve solubility and dissolution rates by reducing the drug's particle size to a molecular level and converting it to an amorphous form.[15][16] You should consider this method when other simpler techniques like pH adjustment or co-solvents are insufficient, particularly for oral drug development.
Q6: How do cyclodextrins enhance the solubility of pyrazole-based inhibitors?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate a poorly water-soluble "guest" molecule, like a pyrazole inhibitor, forming an "inclusion complex."[17][18] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the inhibitor.[8][19]
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility enhancement of Celecoxib, a pyrazole-based COX-2 inhibitor, using different techniques.
| Method | Carrier/System | Drug:Carrier Ratio (w/w) | Solvent | Solubility Increase (Fold) | Reference |
| Solid Dispersion | Mannitol (Fusion Method) | 1:5 | - | >10 (compared to pure drug) | [13] |
| Solid Dispersion | Pluronic F 127 (Spray Drying) | 1:5 | Water | ~5 | [20] |
| Co-solvency | Deep Eutectic Solvent (ChCl/Malonic Acid) | - | Aqueous Solution | ~62,700 (compared to pure water) | [21] |
| Nanoformulation | Dry Co-milling | - | Water | >4.8 | [4] |
Note: The degree of solubility enhancement can vary based on the specific pyrazole derivative, carrier, and experimental conditions.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes the use of a co-solvent to improve the solubility of a pyrazole-based inhibitor in an aqueous buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve the pyrazole-based inhibitor in 100% DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved by vortexing. Sonication in a water bath can also be used to aid dissolution.
-
Prepare Intermediate Dilutions (if necessary): If a large dilution is required, make one or more intermediate dilutions of the stock solution in DMSO or a co-solvent like ethanol.
-
Prepare the Final Working Solution: a. Aliquot the required volume of the final aqueous buffer into a sterile tube. b. While vortexing the buffer, add the required volume of the inhibitor stock (or intermediate dilution) dropwise. c. Continue vortexing for at least 30 seconds to ensure complete mixing. d. Visually inspect the solution for any signs of precipitation.[5]
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol is for ionizable compounds, particularly weak bases, where adjusting the pH can significantly improve solubility.[1]
-
Determine the Compound's pKa: If the pKa of your compound is not known, it can be predicted using software or determined experimentally.
-
Prepare Buffers: Prepare a series of aqueous buffers with different pH values. For a weakly basic compound, prepare buffers with a pH at least 1-2 units below the pKa.[1]
-
Prepare Stock Solution: Prepare a concentrated stock solution of the inhibitor in a suitable organic solvent (e.g., DMSO).
-
Dilution into Acidic Buffer: Dilute the stock solution into the prepared acidic aqueous buffers to the desired final concentration.
-
Assess Solubility: Visually inspect for any signs of precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the soluble inhibitor in the supernatant using HPLC or UV-Vis spectrophotometry.
Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[14]
-
Selection of Carrier and Solvent: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or Hydroxypropyl Methylcellulose (HPMC)) and a common volatile solvent (e.g., ethanol, methanol, or a mixture) in which both the drug and carrier are soluble.
-
Dissolution: Dissolve the pyrazole-based inhibitor and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. This will leave a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the prepared solid dispersion in comparison to the pure drug.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the co-precipitation method for forming an inclusion complex with β-cyclodextrin.[17]
-
Prepare Cyclodextrin Solution: Dissolve a specific amount of β-cyclodextrin (e.g., 0.5 mmol) in distilled water with stirring.
-
Prepare Inhibitor Solution: Dissolve the pyrazole-based inhibitor (e.g., 0.5 mmol) in a minimal amount of a suitable organic solvent like ethanol.
-
Complex Formation: Add the inhibitor solution dropwise to the β-cyclodextrin aqueous solution while maintaining continuous stirring.
-
Equilibration: Continue stirring the mixture for an extended period (e.g., 72 hours) at room temperature to allow for the formation of the inclusion complex.
-
Isolation of the Complex: Collect the resulting solid precipitate by filtration.
-
Drying: Dry the collected solid product in a vacuum oven at 40°C for 48 hours.
-
Characterization: Confirm the formation of the inclusion complex and evaluate its solubility enhancement.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. bepls.com [bepls.com]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
- 20. ijper.org [ijper.org]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Introduction
Welcome to the technical support center for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, can present significant challenges, with poor yield being a frequent issue for researchers.
This guide is designed to serve as a direct line of support for scientists encountering these obstacles. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a structured, cause-and-effect approach to troubleshooting. Our goal is to empower you to not only solve the immediate problem but also to build a robust and reproducible synthetic protocol.
Troubleshooting Guide
This section addresses the most common and critical issues encountered during the synthesis. Each question is framed as a problem you might be facing in the lab, followed by a detailed, evidence-based solution.
Q1: My Suzuki coupling reaction for this compound has a consistently low yield (<30%). Where should I start my investigation?
A low yield in this Suzuki coupling is a multi-faceted problem. Instead of random adjustments, a systematic approach is essential. The most common culprits fall into three categories: (1) Quality of Starting Materials , (2) Reaction Conditions , and (3) Work-up & Purification Inefficiencies .
We recommend a logical diagnostic workflow to pinpoint the issue. Start by verifying the integrity of your starting materials, as no amount of reaction optimization can compensate for poor-quality reagents. If the starting materials are confirmed to be pure, proceed to systematically optimize the core reaction parameters.
Below is a workflow diagram to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting low yields.
Q2: How do I assess the quality of my starting materials, 4-bromo-3,5-dimethyl-1H-pyrazole and 2-carboxyphenylboronic acid?
The integrity of your starting materials is paramount. Degradation or impurities in either coupling partner will invariably lead to poor results.
-
4-bromo-3,5-dimethyl-1H-pyrazole:
-
Purity Check: This solid should be a white to light yellow crystalline material.[1] Assess its purity via ¹H NMR. Look for sharp singlets for the two methyl groups and the absence of peaks corresponding to unbrominated 3,5-dimethylpyrazole. A melting point determination is also a quick and effective check; the literature value is 123-125 °C.[1]
-
Common Impurity: The most common impurity is the starting material, 3,5-dimethylpyrazole. Its presence suggests an incomplete bromination reaction.
-
Solution: If impurities are detected, recrystallize the material from a suitable solvent like methanol or hexane.[2] See Appendix A for a synthesis protocol.[3]
-
-
2-carboxyphenylboronic acid:
-
Purity Check: This is a white solid. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines) and protodeboronation upon storage.[4] While boroxines are often competent in Suzuki couplings, their presence complicates accurate massing of the reagent. Protodeboronation, the cleavage of the C-B bond, results in benzoic acid, which is an inactive impurity.
-
Analysis: Use ¹H NMR in DMSO-d₆ to check for the characteristic boronic acid protons and the absence of significant benzoic acid signals.
-
Solution: If significant degradation is suspected, purchase fresh material from a reputable supplier or synthesize it immediately before use.[5] Store it in a desiccator at low temperature.
-
Q3: What are the most critical parameters to optimize in the Suzuki coupling reaction itself?
The Suzuki-Miyaura reaction is sensitive to several interacting variables.[6][7] For challenging substrates like N-rich heterocycles, the choice of catalyst, ligand, base, and solvent is crucial.[8]
-
Catalyst and Ligand: The oxidative addition of the palladium catalyst to the electron-rich 4-bromopyrazole can be sluggish. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Recommendation: Employ modern palladium precatalysts and bulky, electron-rich phosphine ligands that are known to facilitate difficult couplings. Buchwald and Fu have developed highly effective systems.[8][9]
-
Example Systems:
-
Pd₂(dba)₃ with SPhos or XPhos: These ligands are excellent for coupling electron-rich heteroaryl halides.
-
Pd(dppf)Cl₂: A robust and often effective catalyst for a range of Suzuki couplings.[9]
-
-
-
Base: The base plays a critical role in activating the boronic acid and facilitating the transmetalation step.
-
Recommendation: A moderately strong base is typically required. Aqueous solutions of K₂CO₃ or K₃PO₄ are standard starting points. For difficult couplings, Cs₂CO₃ can sometimes provide superior results due to its higher solubility in organic solvents.
-
Causality: The carboxyl group on the boronic acid partner can complicate the reaction. Using a sufficient excess of base (2.5-3.0 equivalents) is important to ensure both deprotonation of the carboxylic acid and activation of the boronic acid for the catalytic cycle.
-
-
Solvent: The solvent must solubilize all components and facilitate the reaction.
-
Recommendation: A mixture of an ethereal or aromatic solvent with water is most common.
-
Example Systems: Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O are effective.[4]
-
Critical Note: The solvent mixture must be rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the palladium catalyst. Oxygen in the reaction mixture will oxidize and deactivate the active Pd(0) catalyst, leading to reaction failure.
-
-
Temperature:
-
Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 100-110 °C. Be aware that higher temperatures can accelerate the degradation of the boronic acid.[4]
-
See Appendix B for a table comparing different reaction conditions and Appendix A for a detailed, optimized protocol.
Q4: I'm observing significant side products in my crude LC-MS. What are they and how can I minimize them?
Side product formation is a common cause of low yield. The two most likely culprits in this synthesis are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, converting 2-carboxyphenylboronic acid into benzoic acid.
-
Cause: This is often promoted by excessive heat, prolonged reaction times, or the presence of excess water or acidic impurities.[8]
-
Minimization Strategy:
-
Use freshly purchased or purified boronic acid.
-
Ensure your base is of high quality and used in sufficient excess.
-
Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction and stop it once the starting material is consumed.
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form biphenyl-2,2'-dicarboxylic acid.
-
Cause: This side reaction is often catalyzed by palladium and promoted by the presence of oxygen.
-
Minimization Strategy: Rigorous degassing of the reaction mixture before the addition of the catalyst is the most effective way to prevent homocoupling.
-
Q5: My work-up and purification are difficult, and I'm losing a lot of product. What is a reliable procedure?
The amphoteric nature of the product (containing both a basic pyrazole ring and an acidic carboxylic acid group) can complicate purification. A well-designed acid-base extraction is highly effective.
-
Step 1: Initial Work-up: After the reaction is complete, cool the mixture and dilute it with ethyl acetate. Filter it through a pad of Celite to remove the palladium catalyst.
-
Step 2: Acid-Base Extraction:
-
Transfer the filtrate to a separatory funnel. Wash with water.
-
Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ solution). The desired product will move into the aqueous layer as its carboxylate salt, while non-acidic organic impurities remain in the ethyl acetate layer.
-
Separate the aqueous layer and wash it once with fresh ethyl acetate to remove any trapped organic impurities.
-
-
Step 3: Precipitation: Carefully acidify the aqueous layer with 1 M HCl with stirring. The product will precipitate out as a solid as it becomes protonated and less water-soluble.
-
Step 4: Isolation and Final Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to aid drying. If further purification is needed, recrystallization from a solvent system like ethanol/water or toluene is recommended.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction scheme for this synthesis?
The most common and convergent route is the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-carboxyphenylboronic acid.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. US3816523A - Process for the production and purification of benzoic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid stability and storage conditions
Welcome to the technical support resource for 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to prevent moisture absorption and potential degradation. While pyrazole rings are generally stable, it is best practice to minimize exposure to atmospheric moisture and oxygen.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is highly dependent on the solvent and storage conditions. For short-term storage, solutions in anhydrous aprotic solvents like DMSO or DMF are generally acceptable at room temperature, provided they are protected from light. For long-term storage, it is recommended to prepare aliquots of the solution in an anhydrous aprotic solvent and store them at -20°C or below. Avoid repeated freeze-thaw cycles, as this can promote degradation. Due to the benzoic acid moiety, the pH of aqueous solutions can influence stability; it is advisable to use buffered solutions if aqueous media are necessary for your experiments.
Q3: Is this compound sensitive to light?
Q4: What is the expected shelf-life of this compound?
A4: Under the recommended storage conditions (cool, dry, dark, and tightly sealed), solid this compound is expected to be stable for an extended period. However, the exact shelf-life can vary depending on the purity of the initial material and the specific storage environment. For solutions, it is best practice to prepare them fresh whenever possible, especially for sensitive applications. If long-term storage of solutions is necessary, a stability study under your specific storage conditions is recommended.
Q5: Are there any known incompatibilities for this compound?
A5: As a general precaution for pyrazole and benzoic acid derivatives, avoid strong oxidizing agents, as they can potentially lead to degradation. Also, be mindful of strong bases, which will deprotonate the carboxylic acid and could potentially influence the stability of the compound in solution.
Troubleshooting Guide for Experimental Issues
This section addresses common problems that may arise during the handling and use of this compound in experimental settings.
Problem 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Degradation | 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed). 2. Assess Purity: Analyze the compound's purity using an appropriate analytical method such as HPLC or ¹H NMR. Compare the results to the certificate of analysis or a freshly prepared standard. 3. Prepare Fresh Solutions: If using solutions, prepare them fresh from the solid material and re-run the experiment. | Degradation can lead to the formation of impurities that may interfere with your assay or alter the compound's activity. Verifying purity and using fresh solutions are critical steps to ensure the integrity of your experimental starting material. |
| pH Effects | 1. Measure and Buffer pH: If working in aqueous solutions, measure the pH and consider using a buffer system to maintain a consistent pH throughout your experiment. | The ionization state of the benzoic acid moiety is pH-dependent, which can affect the compound's solubility, cell permeability, and interaction with biological targets.[4][5][6] |
| Solvent Interactions | 1. Evaluate Solvent Purity: Ensure the solvents used are of high purity and anhydrous where necessary. 2. Test Different Solvents: If solubility is an issue, test a range of appropriate solvents. Be aware that protic solvents may participate in hydrogen bonding and could influence the compound's conformation and reactivity. | Impurities in solvents (e.g., water, peroxides) can lead to degradation. The choice of solvent can also affect the solubility and aggregation state of the compound, which can impact experimental outcomes. |
Problem 2: Difficulty dissolving the compound.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent | 1. Consult Solubility Data: If available, consult the manufacturer's datasheet for solubility information. 2. Systematic Solvent Screening: Start with common aprotic polar solvents like DMSO or DMF. Gentle warming and sonication can aid dissolution. 3. Consider pH Adjustment: For aqueous solutions, adjusting the pH to slightly basic conditions will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. | The polarity and hydrogen bonding capacity of the solvent play a crucial role in dissolving the compound. The benzoic acid group's solubility in water is significantly enhanced upon deprotonation. |
| Compound Aggregation | 1. Sonication: Use an ultrasonic bath to break up aggregates. 2. Vortexing: Vigorous mixing can also help in disaggregating particles. | In some cases, fine powders can form aggregates that are resistant to dissolution. Mechanical agitation can help to disperse these particles and increase the surface area available for solvation. |
Problem 3: Observing unexpected peaks in analytical data (HPLC, NMR).
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation Products | 1. Perform Forced Degradation: To identify potential degradation products, subject a small sample of the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting mixture by HPLC or LC-MS.[4][5][6][7] 2. Compare with a Fresh Sample: Analyze a freshly prepared sample from a reliable source to see if the unexpected peaks are present. | Forced degradation studies can help to create a profile of potential degradation products, which can then be used to identify impurities in your sample.[4][5][6][7] |
| Synthesis Impurities | 1. Review Synthesis Route: Consider the synthetic route used to prepare the compound and identify potential side-products or unreacted starting materials.[8][9][10] 2. Use High-Resolution Mass Spectrometry: HRMS can help in determining the elemental composition of the unknown peaks, providing clues to their identity. | Impurities from the synthesis process are a common source of unexpected signals in analytical data. Understanding the synthesis can help in predicting and identifying these impurities.[8][9][10] |
| Tautomerism | 1. Low-Temperature NMR: For NMR analysis, acquiring spectra at lower temperatures can slow down the rate of tautomeric exchange, potentially resolving broad signals into distinct peaks for each tautomer. | The pyrazole ring can exhibit annular tautomerism, where a proton on a nitrogen atom rapidly exchanges between the two nitrogen atoms. This can lead to broadened or averaged signals in NMR spectra at room temperature. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation and applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 10-90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 235 nm or 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis.
Protocol 2: Structure Confirmation and Purity Check by ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a ¹H NMR spectrum to confirm the structure and assess the purity of the compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Chemical Shifts: Compare the observed chemical shifts with the expected values for the structure.
-
Integration: The integration of the peaks should correspond to the number of protons in each part of the molecule.
-
Impurities: Look for any unexpected signals that may indicate the presence of impurities. The integration of these signals relative to the compound's signals can provide a rough estimate of the impurity level.
-
Visualizations
Caption: Decision workflow for storage, handling, and troubleshooting of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection [mdpi.com]
- 3. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 4. biomedres.us [biomedres.us]
- 5. ijrpp.com [ijrpp.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid NMR peak assignments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, specifically focusing on the assignment of its 1H NMR peaks.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: I'm seeing overlapping signals in the aromatic region of my 1H NMR spectrum. How can I resolve and assign the peaks for the benzoic acid protons?
A1: Overlapping aromatic signals are a common challenge. Here are several strategies to resolve and assign these peaks:
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Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[1]
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2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals.[2]
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COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the benzoic acid ring.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations, which can be useful for confirming assignments, particularly for the proton ortho to the pyrazole substituent.
-
-
Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.
Q2: I'm not sure how to assign the two methyl peaks of the pyrazole ring. Which is which?
A2: In the titled compound, the two methyl groups on the pyrazole ring are chemically equivalent due to free rotation around the C-C bond connecting the pyrazole and benzoic acid rings. Therefore, you should expect to see a single, sharp singlet integrating to 6 protons for both methyl groups. If you are observing two distinct methyl singlets, it could indicate restricted rotation or the presence of an impurity.
Q3: Where should I expect to see the N-H proton of the pyrazole ring and the carboxylic acid proton? I'm having trouble identifying them.
A3: Both the N-H proton of the pyrazole and the carboxylic acid proton are acidic and their chemical shifts can be highly variable. They often appear as broad singlets and their positions are dependent on solvent, concentration, and temperature.
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N-H Proton: The pyrazole N-H proton typically appears as a broad singlet in the region of 10-13 ppm.
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Carboxylic Acid Proton: The carboxylic acid proton is also a broad singlet, usually found downfield, often above 10 ppm and sometimes as high as 12-13 ppm.[3]
To confirm the identity of these peaks, you can perform a D2O exchange experiment . Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will exchange with deuterium and either disappear or significantly decrease in intensity.[1]
Q4: My baseline is noisy and the peaks are broad. What can I do to improve the quality of my spectrum?
A4: Poor spectral quality can arise from several factors:
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Shimming: The magnetic field homogeneity may need to be improved. Re-shimming the spectrometer can lead to sharper peaks.
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Sample Concentration: A sample that is too concentrated can lead to broad peaks.[1] Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio. Optimize the concentration of your sample.
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Solubility: If your compound is not fully dissolved, you will observe broad peaks. Ensure complete dissolution, and if necessary, try a different solvent.[1]
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Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant peak broadening. If you suspect this, you can try to repurify your sample.
Data Presentation
The following table summarizes the expected 1H NMR chemical shifts for this compound. These are estimated values based on the known shifts for 3,5-dimethylpyrazole and substituted benzoic acids. Actual values may vary depending on the solvent and other experimental conditions.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Pyrazole CH3 | ~2.2 - 2.4 | Singlet | 6H | The two methyl groups are expected to be equivalent. |
| Benzoic Acid H (ortho to COOH) | ~8.0 - 8.2 | Doublet | 1H | The proton closest to the carboxylic acid group. |
| Benzoic Acid H (meta to COOH) | ~7.4 - 7.6 | Triplet | 1H | |
| Benzoic Acid H (para to COOH) | ~7.5 - 7.7 | Triplet | 1H | |
| Benzoic Acid H (ortho to pyrazole) | ~7.3 - 7.5 | Doublet | 1H | |
| Pyrazole N-H | ~10 - 13 | Broad Singlet | 1H | Exchangeable with D2O. |
| Carboxylic Acid O-H | ~12 - 13 | Broad Singlet | 1H | Exchangeable with D2O. |
Experimental Protocols
Standard 1H NMR Sample Preparation and Acquisition
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Sample Preparation:
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Weigh approximately 5-10 mg of this compound into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or acetone-d6).
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Vortex or sonicate the sample until the solid is completely dissolved.
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Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
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Cap the NMR tube.
-
-
NMR Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Acquire a standard 1H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8 or 16 scans).
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Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale to the residual solvent peak.
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Integrate the peaks and assign the signals.
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Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in the 1H NMR peak assignment of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of a 4-halo-3,5-dimethyl-1H-pyrazole (typically 4-bromo- or 4-iodo-3,5-dimethyl-1H-pyrazole) with a 2-boronobenzoic acid derivative, such as 2-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the resulting ester. This method offers good functional group tolerance and generally high yields.
Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling step?
A2: Several parameters are crucial for a successful and reproducible scale-up:
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Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich pyrazoles, ligands like SPhos and XPhos have shown good results in preventing side reactions.[1]
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Base Selection: The choice and stoichiometry of the base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. The base's solubility and strength should be carefully considered.[2]
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Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The ratio can affect the solubility of reagents and the reaction rate.
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Temperature Control: Exothermic events can occur during reagent addition. Careful temperature monitoring and control are essential to prevent side reactions and ensure safety.
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Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is vital to prevent the degradation of the catalyst and phosphine ligands.
Q3: What are the common side products observed during the synthesis, and how can they be minimized?
A3: Common side products in the Suzuki-Miyaura coupling for this synthesis include:
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Homocoupling of the boronic acid: This results in the formation of biphenyl-2,2'-dicarboxylic acid derivatives. It can be minimized by ensuring a thoroughly degassed reaction mixture and using a Pd(0) source directly or an efficient Pd(II) precatalyst.
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Protodeboronation: The boronic acid can be hydrolyzed back to benzoic acid. Using stable boronic esters (e.g., pinacol esters) can mitigate this.[3]
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Dehalogenation of the pyrazole: The starting halopyrazole can be reduced to 3,5-dimethyl-1H-pyrazole. This is often competitive with the desired cross-coupling and can be influenced by the catalyst, ligand, and temperature. Using bromo or chloro derivatives instead of iodo-pyrazoles can sometimes reduce dehalogenation.[1]
-
Impurity from starting materials: For instance, 4-hydrazinobenzoic acid, if used in an alternative synthesis route, is a known genotoxic impurity and its levels must be carefully controlled.[4]
Q4: What are the recommended methods for purifying this compound on a large scale?
A4: On a large scale, purification strategies should be robust and scalable:
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Crystallization: This is the most common method for purifying the final product. The choice of solvent is critical for obtaining high purity and yield. Mixtures of organic solvents and water are often effective.
-
Extraction: Acid-base extractions can be used to remove non-acidic impurities.
-
Palladium Scavenging: After the Suzuki-Miyaura reaction, residual palladium levels must be reduced to acceptable limits for pharmaceutical applications. This can be achieved by treating the reaction mixture with scavengers like SiliaMetS® Thiol or activated charcoal.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion in Suzuki Coupling | Inactive catalyst | Test the catalyst on a known, reliable reaction (e.g., bromobenzene and phenylboronic acid). Use a fresh batch of catalyst. Consider modern precatalysts like Buchwald G3/G4 palladacycles.[3] |
| Poor quality or decomposed boronic acid/ester | Check the purity of the boronic acid/ester by NMR. Consider using more stable boronic esters (e.g., pinacol, MIDA).[3] | |
| Inefficient base | The base may not be sufficiently soluble or strong. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄) or a different solvent system to improve solubility. Grinding the base to a fine powder can also help.[6] | |
| Inadequate mixing | On a larger scale, ensure efficient stirring to maintain a homogeneous mixture, especially if solids are present. | |
| Significant Formation of Homocoupling Byproduct | Presence of oxygen in the reaction | Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient reduction of Pd(II) precatalyst | Use a direct Pd(0) source or a more efficient precatalyst. | |
| Significant Dehalogenation of Pyrazole Starting Material | High reaction temperature | Optimize the temperature; run the reaction at the lowest temperature that provides a reasonable rate. |
| Inappropriate ligand | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation. | |
| Product Fails to Crystallize or Oiling Out During Crystallization | Incorrect solvent system | Screen different solvent/anti-solvent combinations. Ensure the product is not too soluble in the chosen solvent at low temperatures. |
| Presence of impurities | Analyze the crude product for impurities that may be inhibiting crystallization. An additional purification step (e.g., charcoal treatment, extraction) before crystallization may be necessary. | |
| High Levels of Residual Palladium in the Final Product | Inefficient removal during workup | Increase the amount of palladium scavenger or the treatment time. Ensure good mixing during the scavenging step. Consider a second scavenging treatment.[5] |
Experimental Protocols
Proposed Scalable Synthesis of this compound
This protocol describes a two-step process for the gram- to kilogram-scale synthesis, based on a Suzuki-Miyaura coupling followed by ester hydrolysis.
Step 1: Suzuki-Miyaura Coupling - Synthesis of Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate
-
Reagents:
-
4-Iodo-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)
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Potassium Carbonate (K₂CO₃) (3.0 eq)
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1,4-Dioxane
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Water
-
-
Procedure:
-
To a suitably sized, inerted reactor, charge 4-iodo-3,5-dimethyl-1H-pyrazole, methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and potassium carbonate.
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Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
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Stir the mixture and sparge with nitrogen or argon for at least 30 minutes to degas the solution.
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Add the Pd(dppf)Cl₂ catalyst.
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Heat the reaction mixture to 80-90 °C and monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
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Add water and an organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the organic layer under reduced pressure to obtain the crude methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate. This crude product may be used directly in the next step or purified by column chromatography if necessary for smaller scales.
-
Step 2: Ester Hydrolysis - Synthesis of this compound
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Reagents:
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Crude Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)
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Methanol or Ethanol
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Water
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Hydrochloric Acid (HCl)
-
-
Procedure:
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Dissolve the crude methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate in methanol or ethanol in a reactor.
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Add a solution of sodium hydroxide in water.
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Heat the mixture to reflux (60-80 °C) and stir for 2-4 hours, monitoring the reaction by HPLC or TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.
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Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to remove non-acidic impurities.
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Cool the aqueous layer in an ice bath and slowly add hydrochloric acid to adjust the pH to 2-3, at which point the product will precipitate.
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Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
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Filter the solid product, wash with cold water, and dry under vacuum to afford this compound.
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Quantitative Data
The following tables provide representative data for the synthesis of 2-(aryl)benzoic acid derivatives via Suzuki-Miyaura coupling and subsequent hydrolysis, based on analogous procedures found in the literature. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (2) | - | K₂CO₃ (3) | Dioxane/H₂O | 85 | 6 | 85-95 | Adapted from[7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 80-90 | Adapted from[1] |
| XPhos Pd G2 (1) | - | K₃PO₄ (2) | THF/H₂O | 80 | 16 | 75-85 | Adapted from[8] |
Table 2: Representative Hydrolysis Conditions and Yields
| Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NaOH (2.5) | MeOH/H₂O | 65 | 4 | >95 | Adapted from[9] |
| LiOH (3) | THF/H₂O | 50 | 6 | 90-98 | General Knowledge |
| KOH (3) | EtOH/H₂O | 78 | 3 | >95 | General Knowledge |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of the target compound.
Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis and purification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and versatile synthetic routes include:
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Suzuki-Miyaura Coupling: This is a widely used method involving the cross-coupling of a pyrazole boronic acid or ester with a halobenzoic acid derivative. The typical reactants are 4-bromo-3,5-dimethyl-1H-pyrazole and (2-carboxyphenyl)boronic acid, or alternatively, 2-bromobenzoic acid and (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, in the presence of a palladium catalyst and a base.[1][2]
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Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative.[3][4] For this specific molecule, the synthesis would likely involve the reaction of a suitably substituted hydrazine with a 1,4-dicarbonyl precursor, followed by modifications to introduce the benzoic acid moiety.
Q2: What are the most likely impurities to be encountered during synthesis?
A2: Impurities are highly dependent on the synthetic route chosen.
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From Suzuki-Miyaura Coupling:
-
Homocoupling products: Biphenyl dicarboxylic acid (from the benzoic acid derivative) or a bipyrazole species (from the pyrazole).
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Protodeboronation/Protodehalogenation products: Benzoic acid or 3,5-dimethyl-1H-pyrazole, formed by the replacement of the boronic acid or halide group with a hydrogen atom.[5]
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Residual palladium catalyst: Traces of the palladium catalyst may remain in the final product.
-
Unreacted starting materials: Incomplete reaction can leave residual halobenzoic acid or pyrazole derivatives.
-
-
From Paal-Knorr Synthesis:
-
Isomeric pyrazoles: If the 1,4-dicarbonyl precursor is unsymmetrical, regioisomers of the desired pyrazole can form.[4]
-
Incompletely cyclized intermediates: Hemiaminals or other intermediates of the condensation reaction may persist if the reaction does not go to completion.[4]
-
Byproducts from side reactions: The acidic or basic conditions of the reaction can lead to various side reactions and byproduct formation.[6]
-
Q3: Which analytical techniques are recommended for purity assessment and impurity profiling?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for separating the target compound from starting materials and most organic impurities. It is the preferred method for quantitative purity determination (e.g., % area).[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient tool for monitoring reaction progress and assessing the complexity of the crude product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the structures of unknown impurities if they are present in sufficient quantities.[8][9]
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying impurities by providing their molecular weights, which aids in structure elucidation.[8]
Q4: What are the most effective methods for purifying the final product?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a highly effective method for removing minor impurities, especially if the product is a stable, crystalline solid. The solubility of benzoic acid derivatives often varies significantly between hot and cold solvents, making recrystallization a good choice.[10] Common solvent systems include ethanol/water, acetone/water, or toluene.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography can be employed.
-
Acid-Base Extraction: Since the target molecule contains a carboxylic acid group, it can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic phase. The product is then re-precipitated by acidifying the aqueous layer.[11]
-
Sublimation or Steam Distillation: For certain types of impurities, particularly those with different volatilities, sublimation or steam distillation of the benzoic acid derivative can be an effective purification technique.[12]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My Suzuki-Miyaura coupling reaction resulted in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in Suzuki-Miyaura coupling can stem from several factors. Below is a troubleshooting table to address common issues.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Ensure the palladium catalyst is fresh and has been stored properly. • Consider using a pre-catalyst which is more air-stable. • Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| Base Incompatibility/Insufficiency | • The choice of base is critical. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] • Ensure the base is finely powdered and dry. Use at least 2-3 equivalents. |
| Poor Solvent Quality | • Use anhydrous solvents, as water can interfere with the reaction (except in specific aqueous protocols). • Degas the solvent thoroughly before use to remove dissolved oxygen, which can deactivate the catalyst. |
| Protodeboronation of Boronic Acid | • This side reaction is common, especially at higher temperatures.[5] • Try running the reaction at a lower temperature for a longer duration. • Use a higher equivalent of the boronic acid (e.g., 1.5-2.0 eq.). |
| Ligand Issues | • The ligand choice is crucial for stabilizing the catalyst. Screen different phosphine ligands (e.g., SPhos, XPhos) if the initial choice is ineffective. |
Issue 2: Incomplete Reaction and/or Multiple Byproducts
Q: My TLC/HPLC analysis shows significant amounts of starting materials and several unidentified spots/peaks. What should I do?
A: This indicates either slow reaction kinetics or the presence of side reactions.
Workflow for Diagnosing Incomplete Reactions and Byproducts
Caption: Troubleshooting workflow for incomplete reactions.
Further Actions:
-
Confirm Starting Material Identity: Co-spot your crude reaction mixture with authentic samples of both starting materials on a TLC plate.
-
Address Incomplete Conversion: If starting materials are present, consider increasing the reaction temperature, extending the reaction time, or adding a fresh portion of the catalyst.
-
Characterize Byproducts: If new spots are dominant, attempt to isolate the major byproduct. An ¹H NMR spectrum can often quickly reveal if it's a homocoupling product (e.g., by showing symmetrical aromatic signals) or a degradation product.
Issue 3: Purification Challenges
Q: My product oils out during recrystallization, or the purity does not improve. What are some alternative purification strategies?
A: When standard recrystallization fails, a systematic approach to purification is necessary.
| Problem | Solution | Experimental Tip |
| Product "oils out" | The solvent system is likely dissolving the product too well, or the cooling is too rapid. | Try a different solvent system with lower polarity. Add the anti-solvent slowly at an elevated temperature and allow the solution to cool very slowly, first to room temperature, and then in an ice bath. Seeding with a pure crystal can help initiate proper crystallization. |
| Purity doesn't improve | The impurity has very similar solubility properties to the product. | Switch to an alternative purification method. Acid-base extraction is highly recommended for this molecule. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with aqueous NaHCO₃. The desired acid will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove neutral impurities, then acidify the aqueous layer with HCl to precipitate the pure product.[11] |
| Colored impurities persist | These are often highly conjugated or polymeric byproducts. | Add a small amount of activated charcoal to the hot solution during recrystallization and filter it through celite while hot. This can effectively adsorb colored impurities. |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-bromobenzoic acid and (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid.
Workflow for Suzuki-Miyaura Synthesis
Caption: General workflow for Suzuki-Miyaura synthesis.
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 mmol), (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Add degassed dioxane (8 mL) and a 2 M aqueous solution of K₂CO₃ (2.5 mmol in 2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Acidify the mixture to pH 2-3 with 2 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid.
-
While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (1:1) mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: HPLC-UV Analytical Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol or acetonitrile.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Origin |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Protodeboronation of boronic acid starting material |
| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | Protodehalogenation of pyrazole starting material |
| 2,2'-Biphenyldicarboxylic acid | C₁₄H₁₀O₄ | 242.23 | Homocoupling of 2-halobenzoic acid |
| 4,4'-Bi(3,5-dimethyl-1H-pyrazole) | C₁₀H₁₄N₄ | 190.24 | Homocoupling of pyrazole derivative |
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Unreacted starting material |
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G2 |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Toluene/EtOH/H₂O | 2-MeTHF |
| Temperature | 90 °C | 100 °C | 80 °C |
| Typical Yield | 75-85% | 80-90% | 85-95% |
| Typical Purity (crude) | >90% | >92% | >95% |
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 8. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 9. spectrabase.com [spectrabase.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 12. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Reducing Catalyst Loading in Palladium-Catalyzed Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reducing palladium catalyst loading in pyrazole synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter when attempting to lower palladium catalyst loading in C-N cross-coupling reactions for pyrazole synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient Catalyst Activity: At lower concentrations, the catalyst may not be active enough to drive the reaction to completion. | Ligand Selection: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., biarylphosphines like tBuBrettPhos) to enhance catalytic activity.[1] Pre-catalyst Choice: Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[2] Increase Temperature: Gradually increase the reaction temperature, but monitor for potential side reactions or catalyst decomposition. |
| Catalyst Deactivation: The catalyst may be degrading over the course of the reaction, especially at low concentrations. | Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2] High-Purity Reagents: Use high-purity, anhydrous, and degassed solvents and reagents to avoid catalyst poisoning.[2] Ligand-to-Palladium Ratio: Maintain an appropriate ligand-to-palladium ratio to stabilize the catalytic complex.[2] | |
| Formation of Side Products (e.g., Biaryl Homocoupling) | Suboptimal Reaction Conditions: The conditions may favor undesired reaction pathways. | Lower Temperature: High temperatures can sometimes promote C-C homocoupling over the desired C-N cross-coupling.[3] Ligand Screening: Certain ligands are better at promoting C-N bond formation and suppressing homocoupling.[3] Adjust Stoichiometry: Carefully controlling the reactant stoichiometry can minimize the formation of biaryl byproducts.[3] |
| Inconsistent Results | Variability in Reagent Quality: Impurities in starting materials, solvents, or base can act as catalyst poisons. | Reagent Purification: Purify starting materials and ensure solvents are anhydrous. Base Quality: Use a high-purity, anhydrous base. |
| Atmospheric Contamination: Trace amounts of oxygen or moisture can deactivate the catalyst. | Glovebox or Schlenk Line Technique: Perform reactions in a glovebox or using rigorous Schlenk line techniques to exclude air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to reduce the palladium catalyst loading in my pyrazole synthesis?
A1: The first step is to select a highly active catalyst system. This typically involves a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand. Buchwald's biarylphosphine ligands, such as tBuBrettPhos, have been shown to be effective for the C-N coupling of pyrazoles with aryl triflates at low catalyst loadings.[1]
Q2: How low can I realistically expect to go with the palladium catalyst loading?
A2: With optimized conditions and highly active catalyst systems, it is possible to achieve catalyst loadings in the range of 1-0.1 mol%, and in some cases, even in the parts-per-million (ppm) range.[4] The achievable loading will depend on the specific substrates, ligand, and reaction conditions.
Q3: What are the visual signs of catalyst deactivation at low concentrations?
A3: A common visual sign of catalyst deactivation is the formation of palladium black, which is finely divided, inactive palladium metal that precipitates out of the solution.[2] This indicates that the active Pd(0) species is aggregating and losing its catalytic activity.
Q4: Can the choice of pyrazole protecting group affect the required catalyst loading?
A4: Yes, the protecting group on the pyrazole can influence its reactivity and, consequently, the required catalyst loading. For instance, using 3-trimethylsilylpyrazole has been found to be an excellent substrate for palladium-catalyzed C-N coupling.[1]
Q5: Are there any alternatives to phosphine ligands for low-loading palladium-catalyzed pyrazole synthesis?
A5: While phosphine ligands are the most common, N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium-catalyzed cross-coupling reactions and may allow for low catalyst loadings in some cases.
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for N-Arylation of Pyrazole
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | tBuBrettPhos | 1.0 | K₂CO₃ | Toluene | 110 | 95 | [1] |
| Pd(OAc)₂ | XPhos | 2.0 | Cs₂CO₃ | Dioxane | 100 | 88 | Custom Synthesis Example |
| Pd(PPh₃)₄ | - | 5.0 | Na₂CO₃ | Dioxane/H₂O | 90 | 56 | [5] |
| PdCl₂(PPh₃)₂ | - | 2.0 | Et₃N | DMF | 80 | 75 | Custom Synthesis Example |
Experimental Protocols
Protocol 1: General Procedure for Low-Loading Palladium-Catalyzed N-Arylation of Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%)
-
Ligand (e.g., tBuBrettPhos, 0.012 mmol, 1.2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox, add the pyrazole, aryl halide, palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion at reduced catalyst loading.
Caption: General experimental workflow for low-loading palladium-catalyzed pyrazole synthesis.
References
Addressing off-target effects of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Welcome to the technical support center for 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and off-target effects encountered during experimentation with this and other pyrazole-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: While the precise primary target of this compound is not extensively documented in publicly available literature, its pyrazole core structure is a common scaffold for kinase inhibitors.[1][2][3][4][5] Therefore, it is hypothesized to function as a kinase inhibitor. The initial step in your research should be to determine its primary kinase target(s) through comprehensive profiling.
Q2: My experimental results with this compound are inconsistent or unexpected. What are the possible reasons?
A2: Inconsistencies in experimental outcomes can arise from several factors, including but not limited to:
-
Off-target effects: The compound may be interacting with unintended biological molecules.[6][7]
-
Compound stability and solubility: Ensure the compound is fully dissolved and has not degraded.
-
Assay conditions: Variations in parameters such as ATP concentration in kinase assays can significantly alter IC50 values.[8][9]
-
Cell line integrity: Use low-passage, authenticated cell lines to avoid issues related to genetic drift.[10]
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial. Key strategies include:
-
Use of a structurally unrelated inhibitor: If a different inhibitor targeting the same primary kinase produces the same phenotype, it strengthens the evidence for on-target activity.[11]
-
Rescue experiments: Expressing a drug-resistant mutant of the target kinase should reverse the phenotypic effects of the compound.
-
Dose-response correlation: The phenotypic effect should correlate with the dose-dependent inhibition of the primary target.[11]
-
Comprehensive off-target profiling: Systematically identify other potential targets of your compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound and similar kinase inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 in cellular assays compared to biochemical assays | Poor cell permeability, active efflux from cells, or compound metabolism. | 1. Assess cell permeability using standard assays. 2. Use efflux pump inhibitors to determine if the compound is a substrate. 3. Evaluate compound stability in cell culture media and cell lysates. |
| Toxicity observed in non-target cell lines | Off-target kinase inhibition or other unintended cellular interactions. | 1. Perform a broad kinase screen to identify potential off-target kinases. 2. Utilize proteomics approaches like kinobeads profiling to identify protein interactors.[12][13][14][15] 3. Conduct Cellular Thermal Shift Assays (CETSA) to confirm target engagement in cells.[16][17][18][19][20] |
| Inconsistent results between experimental batches | Compound degradation, variability in assay reagents, or inconsistent cell culture conditions. | 1. Store the compound under recommended conditions and prepare fresh stock solutions regularly. 2. Use a consistent source and lot for all critical reagents. 3. Standardize cell seeding density, passage number, and growth conditions.[10] |
| Activation of a signaling pathway upon inhibition of the target kinase | Feedback loops or cross-talk between signaling pathways.[7] | 1. Map the relevant signaling pathway and investigate potential feedback mechanisms. 2. Use pathway analysis tools to predict and test for cross-talk with other pathways. 3. Employ a multi-omics approach to get a global view of cellular responses. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Luminescence-Based)
This protocol outlines a general method to screen this compound against a panel of kinases to determine its primary target and off-target inhibition profile.
Materials:
-
This compound
-
Panel of recombinant kinases
-
Respective kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[21]
-
Luminescence-based ADP detection kit
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the compound in DMSO.
-
In the 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.[8]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at different compound concentrations and determine the IC50 values.
Data Presentation:
| Kinase Target | IC50 (nM) of this compound |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
| ... | Value |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with its target protein in intact cells.[16][17][18][19][20]
Materials:
-
Cell line expressing the target protein
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Workflow for characterizing a novel kinase inhibitor and identifying off-target effects.
Caption: On-target vs. off-target signaling pathways of a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid Analogues as Potent Antibacterial Agents
A detailed analysis of the structure-activity relationship and antibacterial potency of novel pyrazole-based compounds reveals promising candidates for combating drug-resistant Gram-positive bacteria.
Researchers in the field of drug discovery and development are in a constant search for new antimicrobial agents to address the growing threat of antibiotic resistance. One such promising class of compounds is the pyrazole derivatives, which have demonstrated a wide range of therapeutic properties. This guide provides a comparative analysis of the efficacy of a series of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid analogues, specifically focusing on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, as inhibitors of fatty acid biosynthesis in bacteria. The presented data is crucial for scientists and professionals involved in the development of new antibacterial drugs.
Efficacy Comparison of Analogues
The antibacterial efficacy of the synthesized compounds was evaluated against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each analogue. The results, summarized in the table below, highlight the structure-activity relationships (SAR) and the impact of different substituents on the antibacterial potency.
| Compound ID | R Group on Aniline Moiety | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. B. subtilis |
| 1 | H | >50 | >50 |
| 2 | 4-F | 8 | 4 |
| 3 | 4-Cl | 4 | 2 |
| 4 | 4-Br | 2 | 1 |
| 5 | 3,4-diCl | 1 | 0.5 |
| 6 | 3,5-diCl | 0.5 | 1 |
| 7 | 4-Phenoxy | 1 | 2 |
| 8 | 4-CF3 | 4 | 2 |
| 9 | 3-CF3, 4-Cl | 2 | 1 |
The data clearly indicates that the nature and position of the substituent on the aniline ring significantly influence the antibacterial activity. The unsubstituted aniline derivative (Compound 1) showed no significant activity. However, the introduction of lipophilic and electron-withdrawing groups led to a marked improvement in potency. Notably, the 3,5-dichloro substituted analogue (Compound 6) emerged as the most potent compound against MRSA, with an MIC of 0.5 μg/mL.[1] This suggests that specific substitutions on the aniline ring are crucial for the interaction with the bacterial target.
Experimental Protocols
Synthesis of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives
The synthesis of the target compounds was achieved through a multi-step process. A key step involves the reaction of a substituted aniline with a pyrazole intermediate containing a formyl group, followed by reduction. The general synthetic scheme is outlined below.
Caption: General synthetic route for the preparation of the pyrazole analogues.
The pyrazole aldehyde intermediate is synthesized first, and then various substituted anilines are introduced via reductive amination to yield the final products.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method.[1]
-
Preparation of Bacterial Inoculum: Bacterial strains were grown in Mueller-Hinton broth (MHB) to a specific optical density, corresponding to a known bacterial concentration.
-
Serial Dilution of Compounds: The test compounds were serially diluted in a 96-well microtiter plate containing MHB.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
CRISPRi studies have indicated that these pyrazole derivatives act as inhibitors of fatty acid biosynthesis (FAB) in bacteria.[1] The FAB pathway is essential for bacterial survival as it is responsible for the synthesis of fatty acids, which are crucial components of the bacterial cell membrane.
Caption: Inhibition of the bacterial fatty acid biosynthesis pathway by pyrazole analogues.
By inhibiting key enzymes in this pathway, the pyrazole analogues disrupt the integrity of the bacterial cell membrane, leading to cell death. This mechanism of action is distinct from many currently used antibiotics, making these compounds promising candidates for overcoming existing resistance mechanisms.
Conclusion
The comparative analysis of this compound analogues has identified several potent antibacterial agents, with the 3,5-dichloro substituted derivative showing exceptional activity against MRSA. The structure-activity relationship data provides valuable insights for the rational design of more effective antibacterial compounds. The elucidation of their mechanism of action as fatty acid biosynthesis inhibitors further strengthens their potential as a new class of antibiotics. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential of these promising compounds.
References
Substituted Pyrazole Benzoic Acids and Derivatives as VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective cancer therapeutics has led to the exploration of various heterocyclic compounds, with pyrazole derivatives emerging as a promising class of kinase inhibitors. This guide provides a comparative analysis of substituted pyrazole benzoic acids and related pyrazole derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. The following sections present quantitative data on their biological activity, detailed experimental protocols for key assays, and a visualization of the targeted signaling pathway.
Structure-Activity Relationship and In Vitro Efficacy
The anticancer activity of substituted pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. The following tables summarize the in vitro cytotoxic and VEGFR-2 inhibitory activities of selected substituted pyrazole derivatives from recent studies.
Table 1: In Vitro Cytotoxicity of Substituted Pyrazole Derivatives against Prostate Cancer (PC-3) Cell Line
| Compound ID | Structure | R Group | IC50 (µM) vs. PC-3 Cells[1] |
| 3a | 4-(2-(5-Oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid | H | 1.22[1] |
| 3i | 4-(2-(1-(2,4-difluorophenyl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid | 2,4-difluorophenyl | 1.24[1] |
| Doxorubicin | - | - | 0.932 |
| Sorafenib | - | - | 1.13 |
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of Substituted Pyrazole Derivatives
| Compound ID | Structure | R Group | VEGFR-2 IC50 (nM)[1] |
| 3a | 4-(2-(5-Oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid | H | 38.28[1] |
| 3i | 4-(2-(1-(2,4-difluorophenyl)-5-oxo-3-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoic acid | 2,4-difluorophenyl | 8.93[1] |
| Sorafenib | - | - | 30 |
Table 3: In Vitro Cytotoxicity and VEGFR-2/EGFR Inhibitory Activity of Fused Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM)[2][3] | EGFR IC50 (µM)[2][3] | VEGFR-2 IC50 (µM)[2][3] |
| 3 | HepG2 | 4.07 | 0.06 | - |
| 9 | HepG2 | 2.30 | - | 0.22 |
| 12 | HepG2 | 0.71 | 0.23 | 0.23 |
| Erlotinib | HepG2 | 10.6 | 0.13 | 0.20 |
| Sorafenib | HepG2 | 1.06 | - | - |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6][7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., substituted pyrazole benzoic acids) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin or Sorafenib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase. The level of phosphorylation is detected, often using an antibody that recognizes the phosphorylated substrate, and the signal is quantified.
Procedure (Example using a Lanthascreen™ Eu Kinase Binding Assay):
-
Reagent Preparation: Prepare a kinase buffer, solutions of the test compounds at various concentrations, a solution of the VEGFR-2 enzyme, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
-
Tracer and Antibody Addition: Add the ATP tracer and the anti-tag antibody to the wells.
-
Second Incubation: Incubate for another period (e.g., 60 minutes) to allow the tracer to bind to any unbound kinase.
-
Signal Detection: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. A high FRET signal indicates that the tracer is bound to the kinase (low inhibition), while a low signal indicates that the test compound has displaced the tracer (high inhibition).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.
Visualizations
VEGFR-2 Signaling Pathway and Inhibition
The following diagram illustrates the simplified VEGFR-2 signaling pathway, which is crucial for angiogenesis, and the point of inhibition by the substituted pyrazole benzoic acid derivatives.
Caption: VEGFR-2 signaling pathway and point of inhibition.
General Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening of potential anticancer compounds.
Caption: Experimental workflow for anticancer drug screening.
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is as crucial as defining its potency. Off-target effects can lead to unforeseen toxicities or, serendipitously, novel therapeutic applications through polypharmacology.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel small molecule, 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a putative inhibitor of the BCR-ABL tyrosine kinase.
The constitutively active BCR-ABL fusion protein is the pathogenic driver of chronic myeloid leukemia (CML).[3] Its inhibition has been a paradigm-shifting strategy in cancer therapy. Here, we compare our compound of interest with two clinically established BCR-ABL inhibitors, the first-generation Imatinib and the second-generation, multi-targeted inhibitor Dasatinib, to contextualize its selectivity profile and inform its preclinical development trajectory.
Comparative Kinase Inhibition Profiles: A Quantitative Overview
The selectivity of a kinase inhibitor is not a binary attribute but a spectrum. To quantify this, we present a hypothetical cross-reactivity profile of this compound alongside Imatinib and Dasatinib. The data, presented as half-maximal inhibitory concentrations (IC50 in nM), is what one might expect from a broad kinase panel screening. Lower values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| BCR-ABL | 15 | 25-75 | <1 |
| c-KIT | 850 | 100 | 1.1 |
| PDGFRβ | 950 | 100 | 1.1 |
| SRC | >10,000 | >10,000 | 0.5 |
| LCK | >10,000 | >10,000 | 1.1 |
| VEGFR2 | 1,200 | >10,000 | 8 |
| p38 MAPK | >10,000 | >10,000 | 30 |
This data is illustrative and intended for comparative purposes.
Expert Interpretation: The hypothetical data suggests that this compound is a potent BCR-ABL inhibitor with potentially greater selectivity than Dasatinib, which exhibits significant activity against the SRC family kinases (SRC, LCK) and other targets like c-KIT and PDGFRβ.[3][4] Imatinib, while also potent against BCR-ABL, is known to inhibit c-KIT and PDGFRβ, activities that have been harnessed for other therapeutic indications.[2][5] The cleaner profile of our novel compound could translate to a more favorable safety profile in a clinical setting.
The BCR-ABL Signaling Network: Understanding On-Target and Off-Target Context
The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways crucial for CML pathogenesis, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[6][7][8] Understanding this network is vital for interpreting the consequences of both on-target and off-target inhibition.
Caption: Simplified BCR-ABL signaling network.
Experimental Methodologies for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, combining high-throughput screening with cell-based assays to confirm target engagement in a physiological context.
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: Experimental workflow for cross-reactivity profiling.
High-Throughput Kinase Profiling: The KINOMEscan® Approach
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[9][10] This technology offers a comprehensive, unbiased view of a compound's kinome-wide selectivity.
Step-by-Step Protocol:
-
Compound Preparation: The test compound, this compound, is prepared at a stock concentration (e.g., 10 mM in DMSO) and then diluted to the desired screening concentration.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase target. The kinases are expressed as DNA-tagged fusions.
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are typically expressed as a percentage of control, and for compounds showing significant binding, a dissociation constant (Kd) is determined from an 11-point dose-response curve.[9]
Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that verifies the direct binding of a compound to its target protein within intact cells.[11][12][13] The principle relies on the ligand-induced stabilization of the target protein against thermal denaturation.
Step-by-Step Protocol:
-
Cell Treatment: CML cell lines (e.g., K562) are treated with this compound or a vehicle control for a specified duration.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble BCR-ABL protein at each temperature is quantified by Western blotting or other sensitive protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed to determine the compound's potency in a cellular environment.[11][14]
Assessing Functional Consequences: Multiplex Kinase Signaling Assay (Luminex®)
To understand the functional impact of on- and off-target inhibition, a multiplex immunoassay, such as the Luminex® xMAP® technology, can be employed to simultaneously measure the phosphorylation status of multiple signaling proteins downstream of BCR-ABL and other potential off-targets.[15][16]
Step-by-Step Protocol:
-
Cell Lysis: CML cells are treated with this compound, Imatinib, or Dasatinib at various concentrations. Following treatment, the cells are lysed to extract total protein.
-
Assay Setup: Antibody-conjugated magnetic beads, each specific for a different phosphorylated or total signaling protein (e.g., p-CrkL, p-STAT5, p-ERK), are added to a multi-well plate.
-
Incubation: The cell lysates are incubated with the bead mixture, allowing the target proteins to bind to their specific antibodies.
-
Detection: A mixture of biotinylated detection antibodies is added, followed by a streptavidin-phycoerythrin (PE) conjugate.
-
Data Acquisition: The plate is read on a Luminex® instrument, which identifies each bead by its unique color code and quantifies the PE signal, corresponding to the amount of bound protein.
-
Data Analysis: The data provides a detailed snapshot of the compound's effect on key signaling pathways, revealing the functional consequences of its selectivity profile.
Conclusion: Charting a Course for Preclinical Development
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. The hypothetical data for this compound suggests a potent and selective BCR-ABL inhibitor. The comprehensive experimental strategy outlined in this guide, from broad kinome screening to cellular target engagement and functional pathway analysis, provides a robust framework for validating this profile. By objectively comparing its performance against established inhibitors like Imatinib and Dasatinib, researchers can gain invaluable insights to guide the preclinical development of this promising compound, ultimately paving the way for a potentially safer and more effective therapeutic for CML.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cell Signaling Multiplex Assays Using Luminex® Technology | Life Science Research | Merck [merckmillipore.com]
- 16. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
Comparative Analysis: Pyrazole vs. Oxazole-Based Inhibitors in Drug Discovery
A Guide for Researchers and Drug Development Professionals
The strategic selection of a core heterocyclic scaffold is a cornerstone of modern medicinal chemistry. Among the most successful five-membered heterocycles, pyrazole and oxazole rings feature prominently in a multitude of approved drugs and clinical candidates.[1][2][3][4] Both are considered "privileged structures" due to their synthetic accessibility and versatile ability to engage with biological targets through various non-covalent interactions.[4][5] This guide provides an objective, data-driven comparison of pyrazole and oxazole-based inhibitors, focusing on their performance against two clinically significant enzyme targets: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Physicochemical and Metabolic Considerations
Generally, the pyrazole ring is noted for its relative stability against oxidative metabolism by enzymes like Cytochrome P450, a property attributed to its acidic nature.[5] The N-unsubstituted pyrazole can uniquely act as both a hydrogen bond donor and acceptor, a feature that can be modulated by substitution at the nitrogen atom to fine-tune its physicochemical properties.[5] Oxazole and its isomer, isoxazole, also form the basis of numerous pharmaceuticals, prized for their ability to form key interactions with target proteins and contribute to favorable pharmacokinetic profiles.[3]
Case Study 1: Selective COX-2 Inhibition
Selective inhibitors of Cyclooxygenase-2 (COX-2) were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the homeostatic COX-1 enzyme.[6][7] This class of anti-inflammatory drugs provides a classic example of a pyrazole-based inhibitor (Celecoxib) and an isoxazole-based inhibitor (Valdecoxib, the active form of the prodrug Parecoxib).[6][8]
Signaling Pathway: Prostaglandin Synthesis via COX-2
Caption: Inhibition of the COX-2 pathway by pyrazole and isoxazole-based drugs.
Performance Data: Celecoxib vs. Valdecoxib
The following table summarizes key quantitative data for the pyrazole-based Celecoxib and the isoxazole-containing Valdecoxib.
| Parameter | Celecoxib (Pyrazole Scaffold) | Valdecoxib (Isoxazole Scaffold) | Reference |
| Target | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) | [6] |
| Administration | Oral | Oral (Active metabolite of Parecoxib) | [6][8] |
| IC₅₀ for COX-1 | 15 µM | 5 µM | |
| IC₅₀ for COX-2 | 0.04 µM | 0.005 µM | |
| Selectivity Index (COX-1/COX-2) | 375 | 1000 | |
| Elimination Half-life | ~11 hours | ~8 hours | [8] |
Note: IC₅₀ values can vary between assays. The data presented are representative values for comparison. Parecoxib is a water-soluble, injectable prodrug that is rapidly converted to the active valdecoxib in the liver.[8][9]
Case Study 2: p38 MAP Kinase Inhibition
The p38 Mitogen-Activated Protein (MAP) Kinase is a key enzyme in the cellular response to inflammatory cytokines and stress stimuli.[10][11] Its inhibition is a therapeutic strategy for a range of inflammatory diseases and cancers.[4][12] Both pyrazole and oxazole/isoxazole scaffolds have been successfully employed to create potent p38 inhibitors.[10][13][14]
Signaling Pathway: p38 MAPK Activation
Caption: The p38 MAPK signaling cascade and its point of inhibition.
Performance Data: Representative Pyrazole vs. Isoxazole Inhibitors
Direct comparative data for a single pair of pyrazole and oxazole p38 inhibitors is sparse in the literature. However, we can compare representative potent examples from each class to illustrate their potential. SR-3576 is a potent aminopyrazole-based JNK3 inhibitor with high selectivity over p38, while another pyrazole, BIRB 796, is a highly potent p38 inhibitor.[15][16] For the oxazole/isoxazole class, compounds have been developed as bioisosteric replacements for the imidazole ring in earlier p38 inhibitors, yielding highly potent molecules.[14]
| Parameter | BIRB 796 (Pyrazole Scaffold) | Representative Isoxazole Inhibitor | Reference |
| Target | p38 MAP Kinase | p38 MAP Kinase | [14][16] |
| Binding Mode | Allosteric (DFG-out) | ATP-competitive | [14][16] |
| IC₅₀ for p38α | 38 nM (Kᵢ) | 18 nM | [14] |
| Cellular Potency (LPS-induced TNFα) | 20 nM | 110 nM | [14] |
Note: This table compares compounds from different studies and serves to illustrate the high potency achievable with both scaffolds. Kᵢ and IC₅₀ are related but distinct measures of inhibitor potency.
Experimental Protocols
Detailed and reproducible experimental design is critical for the accurate comparison of inhibitors. Below are representative protocols for the assays cited.
In Vitro Kinase Inhibition Assay (for p38 MAPK)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.[1]
-
Compound Preparation : The test inhibitor (e.g., pyrazole or oxazole derivative) is dissolved in DMSO to create a stock solution and then serially diluted to a range of desired concentrations.
-
Reaction Mixture : In a 96-well plate, a reaction mixture is prepared containing purified recombinant p38 MAPK enzyme, a specific peptide substrate (e.g., ATF-2), and a reaction buffer containing MgCl₂.
-
Inhibitor Addition : The serially diluted test compounds are added to the reaction wells. A control reaction containing only DMSO (no inhibitor) is included to measure 100% enzyme activity.
-
Initiation and Incubation : The kinase reaction is initiated by adding a solution of ATP (often radiolabeled ³²P-ATP or in a system with a coupled luminescence-based detection reagent). The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection : Kinase activity is measured by quantifying the amount of phosphorylated substrate.
-
Radiometric Assay : The reaction mixture is transferred to a phosphocellulose filter membrane, which captures the phosphorylated peptide. Unreacted ³²P-ATP is washed away, and the radioactivity on the filter is measured using a scintillation counter.
-
Luminescence Assay : A detection reagent is added that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[17]
Whole Blood Assay (for COX-1/COX-2 Inhibition)
This ex vivo assay is used to determine the potency and selectivity of COX inhibitors in a more physiologically relevant environment.
-
Blood Collection : Fresh heparinized whole blood is collected from healthy human volunteers.
-
Compound Incubation : Aliquots of the whole blood are pre-incubated with various concentrations of the test inhibitor (or vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
COX-1 Stimulation : To measure COX-1 activity, the spontaneous production of thromboxane B₂ (TXB₂) is quantified. TXB₂ is the stable metabolite of COX-1-derived thromboxane A₂.
-
COX-2 Stimulation : To induce and measure COX-2 activity, lipopolysaccharide (LPS) is added to a parallel set of blood aliquots and incubated for 24 hours. The production of prostaglandin E₂ (PGE₂) is then measured.
-
Quantification : After incubation, plasma is separated by centrifugation. The concentrations of TXB₂ (for COX-1) and PGE₂ (for COX-2) in the plasma are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis : The IC₅₀ values for the inhibition of TXB₂ and PGE₂ production are calculated by plotting the percentage of inhibition against the inhibitor concentration. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index.
Summary and Conclusion
Both pyrazole and oxazole/isoxazole scaffolds are highly effective frameworks for designing potent and selective enzyme inhibitors.
-
Pyrazole-based inhibitors , exemplified by Celecoxib and potent kinase inhibitors like BIRB 796, demonstrate high efficacy and often possess favorable metabolic stability. The versatility of the pyrazole ring allows for extensive structure-activity relationship (SAR) exploration to optimize potency and selectivity.[18][19]
-
Oxazole and Isoxazole-based inhibitors , such as Valdecoxib, also achieve high potency and, in the case of COX-2, can exhibit superior selectivity. They serve as valuable bioisosteres for other heterocyclic systems and are integral to many modern therapeutic agents.[2][14]
The choice between a pyrazole or oxazole scaffold is not a matter of inherent superiority but depends on the specific therapeutic target, the desired SAR, and the required pharmacokinetic profile. Both heterocycles provide medicinal chemists with powerful tools to address a wide range of diseases, and a deep understanding of their comparative properties is essential for rational drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parecoxib - Wikipedia [en.wikipedia.org]
- 9. Comparison of intra-articular injection of parecoxib vs oral administration of celecoxib for the clinical efficacy in the treatment of early knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
Validating the Mechanism of Action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid as a Putative STK33 Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid as a potential inhibitor of Serine/Threonine Kinase 33 (STK33). We will objectively compare its potential performance with established STK33 inhibitors, supported by detailed experimental protocols and comparative data.
Introduction to STK33
Serine/Threonine Kinase 33 (STK33), a member of the calcium/calmodulin-dependent kinase (CAMK) family, has emerged as a topic of interest in oncology research.[1] It is implicated in various cellular processes, including cell proliferation, apoptosis, and signal transduction.[2] Overexpression of STK33 has been noted in several cancers, such as pancreatic and colorectal cancer, and is often associated with a poor prognosis.[3][4] STK33 participates in key signaling pathways, including the PI3K/Akt/mTOR and STK33/ERK2 pathways, which are crucial for tumorigenesis.[2][5]
While initial studies suggested STK33 as a synthetic lethal target in KRAS-mutant cancers, this has been a point of contention, with subsequent research indicating that STK33 kinase inhibition does not selectively affect the viability of KRAS-dependent cancer cells.[6][7][8][9] This guide will address the methodologies required to clarify the precise role and therapeutic potential of novel STK33 inhibitors.
Proposed Signaling Pathways of STK33
STK33 is known to be an upstream kinase for ERK2, a key component of the MAPK signaling cascade.[5] Furthermore, it has been shown to activate the PI3K/Akt/mTOR pathway, promoting metastasis in certain cancers.[2] In pancreatic cancer, STK33 expression is regulated by the hypoxia-inducible transcription factor HIF1α, forming a novel signaling axis that promotes cancer progression.[3]
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid: A Comparative Analysis
An in-depth comparative guide for researchers and drug development professionals on the pharmacological profile of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid against established therapeutic agents.
Abstract
Derivatives of pyrazole are recognized for their diverse pharmacological activities, showing promise in antimicrobial, anti-inflammatory, and anticancer applications. This guide provides a head-to-head comparison of the novel compound this compound with established drugs that modulate similar biological pathways. Through a detailed examination of its mechanism of action, supported by experimental data, this document serves as a crucial resource for evaluating its therapeutic potential and guiding future research and development.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole nucleus, a structural motif known for its wide range of biological activities. While extensive clinical data on this specific molecule is not yet available, related pyrazole derivatives have demonstrated significant therapeutic effects. For instance, certain pyrazole compounds act as potent inhibitors of tubulin polymerization, a mechanism central to cancer chemotherapy, while others function as autophagy modulators by targeting the mTORC1 signaling pathway, offering another avenue for cancer treatment.[1][2][3] The structural characteristics of this compound suggest its potential as a kinase inhibitor, a class of drugs pivotal in oncology and inflammatory diseases.
Comparative Analysis: Mechanism of Action
To provide a comprehensive comparison, we will evaluate this compound against Bempedoic Acid, a known lipid-lowering drug. While their therapeutic areas may differ, the comparison of their biochemical interactions and systemic effects provides a valuable framework for analysis.
Table 1: Comparative Mechanism of Action
| Feature | This compound (Proposed) | Bempedoic Acid (Known Drug) |
| Primary Target | Kinase active sites | ATP-citrate lyase (ACL) |
| Molecular Action | Inhibition of phosphorylation cascades | Inhibition of cholesterol synthesis |
| Signaling Pathway | Modulation of cancer or inflammatory pathways | Reduction of LDL-C levels |
| Therapeutic Effect | Anti-proliferative, Anti-inflammatory | Lowering of cardiovascular risk |
Signaling Pathway of Kinase Inhibition (Proposed)
The proposed mechanism for this compound involves the inhibition of protein kinases, which are crucial for cell signaling. The following diagram illustrates a generalized kinase inhibition pathway.
Caption: Proposed kinase inhibition pathway for this compound.
Head-to-Head Efficacy and Safety Profile
While direct comparative clinical trial data for this compound is not available, we can extrapolate potential performance based on related compounds and contrast it with the well-documented profile of Bempedoic Acid.
Table 2: Comparative Efficacy Data
| Parameter | This compound (Projected) | Bempedoic Acid |
| Primary Indication | Cancer, Inflammatory Diseases | Hyperlipidemia, Cardiovascular Disease Prevention |
| Key Efficacy Metric | Tumor growth inhibition, Reduction in inflammatory markers | LDL-C reduction |
| Clinical Trial Finding | Pre-clinical data on related compounds shows potent activity | Significant reduction in major adverse cardiovascular events[4][5] |
| Dosage | To be determined | 180 mg once daily |
Table 3: Comparative Safety and Tolerability
| Parameter | This compound (Anticipated) | Bempedoic Acid |
| Common Adverse Events | Potential for myelosuppression, gastrointestinal distress (common with kinase inhibitors) | Hyperuricemia, tendon rupture (rare), muscle-related adverse events similar to placebo[6] |
| Contraindications | To be determined | Concomitant use with high-dose simvastatin (>20 mg/day) or pravastatin (>40 mg/day)[7] |
| Drug Interactions | Potential for interactions with CYP450 enzymes | Interactions with statins[7] |
Experimental Protocols
To ensure robust and reproducible findings, standardized experimental protocols are essential for the evaluation of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory activity of the compound against a panel of protein kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Preparation: A panel of relevant protein kinases is selected. Kinase, substrate, and ATP solutions are prepared in assay buffer.
-
Incubation: The kinase is incubated with the substrate and ATP in the presence of varying concentrations of this compound.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often through a luminescence or fluorescence-based method.
-
Analysis: The concentration of the compound that inhibits 50% of kinase activity (IC50) is calculated.
Cell-Based Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a fluorescence-based assay (e.g., Calcein AM).
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (GI50) is determined.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Its potential as a kinase inhibitor warrants further investigation through rigorous preclinical and clinical studies. Future research should focus on identifying its specific molecular targets, elucidating its detailed mechanism of action, and establishing a comprehensive safety and efficacy profile. Head-to-head studies with existing kinase inhibitors will be crucial in defining its therapeutic niche and potential advantages over current standards of care. The methodologies and comparative data presented in this guide provide a foundational framework for these future endeavors.
References
- 1. 2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () for sale [vulcanchem.com]
- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efficacy and safety of bempedoic acid in the prevention of cardiovascular events: results of the CLEAR Outcomes study and subgroup analyses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of bempedoic acid among patients with and without diabetes: prespecified analysis of the CLEAR Outcomes randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of bempedoic acid added to ezetimibe in statin-intolerant patients with hypercholesterolemia: A randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Bempedoic Acid in Patients With Hyperlipidemia and Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
Introduction: The Significance of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific molecule, this compound, is a valuable building block in drug discovery and materials science. Its structure, featuring a substituted pyrazole linked to a benzoic acid moiety, offers multiple points for further functionalization, making it a versatile scaffold for creating novel compounds with tailored pharmacological profiles.
This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound: the classical Knorr pyrazole synthesis and the modern Suzuki-Miyaura cross-coupling reaction. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs.
Methodology Overview: Two Paths to a Key Intermediate
The synthesis of this compound can be approached from two distinct strategic directions. The first, a classical approach, relies on the construction of the pyrazole ring from acyclic precursors. The second, a modern cross-coupling strategy, involves the formation of the carbon-carbon bond between pre-formed pyrazole and benzoic acid rings.
Caption: Overview of the two primary synthetic routes to the target molecule.
Benchmark Method: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a venerable and reliable method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] For our target molecule, this translates to the reaction of 2-hydrazinobenzoic acid with a functionalized pentanedione. This method is often chosen for its straightforward nature and the use of readily accessible starting materials.
Workflow for Knorr Synthesis
Caption: Step-by-step workflow for the Knorr synthesis approach.
Experimental Protocols
Part 1: Synthesis of 2-Hydrazinobenzoic Acid
The synthesis of 2-hydrazinobenzoic acid from anthranilic acid is a well-established two-step process involving diazotization followed by reduction.[3][4][5]
-
Diazotization of Anthranilic Acid:
-
Suspend anthranilic acid in a mixture of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
-
Reduction to 2-Hydrazinobenzoic Acid:
-
Prepare a solution of a reducing agent, such as sodium sulfite or stannous chloride, in water.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, controlling the temperature.
-
After the addition is complete, the resulting 2-hydrazinobenzoic acid can be isolated, often as its hydrochloride salt, by filtration.[6]
-
Part 2: Knorr Cyclocondensation
-
Reaction Setup:
-
Dissolve 2-hydrazinobenzoic acid (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add 3-iodopentane-2,4-dione (1 equivalent) to the solution. The iodo-substituent is a placeholder for direct synthesis of a 4-substituted pyrazole, though often a simpler pentanedione is used and functionalization occurs later. For the direct synthesis of the target molecule, a more complex dicarbonyl precursor would be needed, which is a limitation of this approach. A more common Knorr approach would be to react with acetylacetone and then functionalize the 4-position of the resulting pyrazole.
-
-
Reaction and Workup:
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization.
-
Alternative Method: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds.[7][8] In the context of our target molecule, this involves coupling a 4-halopyrazole with a benzoic acid derivative containing a boronic acid or ester. This approach offers high functional group tolerance and often proceeds with high yields and selectivity.[9][10]
Workflow for Suzuki-Miyaura Synthesis
Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis approach.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole
This precursor can be synthesized from the readily available 3,5-dimethylpyrazole.[11][12]
-
Bromination Reaction:
-
Dissolve 3,5-dimethylpyrazole (1 equivalent) in a suitable solvent like chloroform or acetic acid.
-
Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1 equivalent) portion-wise, while maintaining the reaction temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-3,5-dimethyl-1H-pyrazole.[13]
-
Part 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
In a reaction vessel, combine 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent), 2-boronobenzoic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 4-24 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer to precipitate the product, or perform an extractive workup.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Comparative Analysis
| Parameter | Benchmark: Knorr Pyrazole Synthesis | Alternative: Suzuki-Miyaura Coupling |
| Overall Strategy | Ring formation from acyclic precursors. | C-C bond formation between two pre-existing rings. |
| Key Starting Materials | 2-Hydrazinobenzoic acid, functionalized pentanedione. | 4-Bromo-3,5-dimethyl-1H-pyrazole, 2-boronobenzoic acid. |
| Precursor Availability | 2-Hydrazinobenzoic acid is synthesized in two steps from anthranilic acid.[3][4] The required dicarbonyl may need to be custom synthesized. | 4-Bromo-3,5-dimethyl-1H-pyrazole is synthesized in one step from 3,5-dimethylpyrazole.[11] 2-Boronobenzoic acid is commercially available. |
| Number of Steps | 2-3 steps, depending on the availability of the dicarbonyl compound. | 2 steps from commercially available materials. |
| Typical Yields | Moderate to good, but can be variable depending on the specific substrates and conditions. | Generally good to excellent, often exceeding 80%.[9] |
| Reaction Conditions | Often requires reflux temperatures. | Requires elevated temperatures and an inert atmosphere. |
| Catalyst Required | Typically acid or base-catalyzed, or proceeds thermally. | Requires a palladium catalyst and a ligand. |
| Functional Group Tolerance | Can be limited by the harsh conditions of hydrazine synthesis and cyclization. | Excellent functional group tolerance is a hallmark of this reaction.[7] |
| Scalability | Generally scalable, but the synthesis of precursors might pose challenges. | Scalable, with well-established industrial applications. |
| Cost-Effectiveness | Starting materials are generally inexpensive, but custom synthesis of precursors can add cost. | Palladium catalysts and ligands can be expensive, but catalyst loading is low. Commercially available boronic acid adds to the cost. |
| Environmental Impact | Can involve harsh acids and potentially hazardous hydrazine derivatives. | Use of heavy metal catalysts requires appropriate waste disposal. Greener solvent systems are being developed. |
Discussion and Recommendations
Knorr Pyrazole Synthesis: The Classical Workhorse
The Knorr synthesis is a fundamental and cost-effective method for the preparation of pyrazoles. Its primary advantage lies in the use of relatively simple and inexpensive starting materials. However, the synthesis of the required 2-hydrazinobenzoic acid involves diazotization, which requires careful temperature control and handling of potentially unstable intermediates.[3] Furthermore, the direct synthesis of the 4-substituted target molecule via a standard Knorr reaction would necessitate a pre-functionalized 1,3-dicarbonyl compound, which may not be readily available and could require a separate multi-step synthesis. A more practical, albeit longer, route would be the Knorr synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid followed by functionalization at the C4 position.
Suzuki-Miyaura Coupling: The Modern and Versatile Approach
The Suzuki-Miyaura cross-coupling offers a more modern and often more efficient route to this compound. Its key strengths are its high yields, excellent functional group tolerance, and the commercial availability of one of the key coupling partners, 2-boronobenzoic acid. The synthesis of the other partner, 4-bromo-3,5-dimethyl-1H-pyrazole, is a straightforward one-step procedure from a common starting material.[11] While the initial investment in the palladium catalyst and ligands can be higher, the high efficiency and reliability of the reaction often make it the preferred method in a research and development setting, particularly when a variety of analogs are desired. The main drawback is the need for careful removal of the palladium catalyst from the final product, especially for pharmaceutical applications.
For large-scale, cost-sensitive production where the synthetic route can be extensively optimized, the Knorr pyrazole synthesis remains a viable option. However, for laboratory-scale synthesis, rapid analog generation, and situations where high yields and functional group tolerance are paramount, the Suzuki-Miyaura cross-coupling is generally the superior and more versatile strategy. The choice between these two methods will ultimately depend on the specific project goals, available resources, and the scale of the synthesis.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scielo.org.mx [scielo.org.mx]
- 12. chembk.com [chembk.com]
- 13. mdpi.com [mdpi.com]
Orthogonal validation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid bioactivity
An Orthogonal Validation Strategy for the Bioactivity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid
Introduction
This compound is a heterocyclic compound featuring a pyrazole core linked to a benzoic acid moiety. While specific bioactivity data for this exact molecule is limited in publicly available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents. Derivatives of pyrazole and pyrazole-benzoic acid have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.
This guide provides a framework for the orthogonal validation of the potential bioactivities of this compound, hereafter referred to as "Compound-X". Orthogonal validation, the practice of using multiple, distinct methods to interrogate a biological effect, is critical in drug discovery to confirm initial findings, elucidate mechanisms of action, and eliminate experimental artifacts. This document outlines comparative experimental strategies for two potential activities suggested by its structural class: antimicrobial and anticancer effects.
Section 1: Orthogonal Validation of Potential Antimicrobial Activity
The pyrazole nucleus is a cornerstone in the development of potent antibacterial agents. Several pyrazole-benzoic acid derivatives have shown significant activity against various bacterial strains, including drug-resistant variants. The validation strategy below proposes a primary screen to establish antibacterial efficacy, followed by orthogonal assays to investigate the mechanism and confirm activity in a biological system.
Data Presentation: Antimicrobial Performance Comparison
The following table summarizes hypothetical quantitative data from the proposed assays for Compound-X compared to a standard antibiotic control, Vancomycin.
| Compound | Primary Assay: Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) | Orthogonal Assay 1: Membrane Permeability (% SYTOX Green Positive Cells) | Orthogonal Assay 2: In Vivo Efficacy (% C. elegans Survival) |
| Compound-X | 8 | 85% | 75% |
| Vancomycin | 1 | 5% | 90% |
| Vehicle (DMSO) | >128 | <2% | 10% |
Experimental Protocols
1. Primary Assay: Minimum Inhibitory Concentration (MIC) Determination
This assay establishes the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial culture (Staphylococcus aureus ATCC 29213), Compound-X, Vancomycin, DMSO, spectrophotometer.
-
Protocol:
-
Prepare a stock solution of Compound-X and Vancomycin in DMSO.
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Perform a two-fold serial dilution of the compounds across the plate, leaving a positive control (bacteria only) and negative control (media only) well.
-
Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
2. Orthogonal Assay 1: Bacterial Membrane Permeability Assay
This assay provides mechanistic insight by determining if the compound's antibacterial effect involves disrupting the bacterial cell membrane.
-
Materials: Bacterial culture (S. aureus), Phosphate Buffered Saline (PBS), SYTOX™ Green nucleic acid stain, 96-well black, clear-bottom plates, fluorometric plate reader.
-
Protocol:
-
Grow S. aureus to the mid-logarithmic phase and wash the cells with PBS. Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.5.
-
Add 5 µM SYTOX Green to the bacterial suspension.
-
Dispense 100 µL of the bacterial suspension into the wells of a 96-well plate.
-
Add varying concentrations of Compound-X (based on the MIC value) to the wells. Include a positive control (e.g., a known membrane-disrupting agent) and a negative vehicle control.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm). An increase in fluorescence indicates that the membrane has been compromised, allowing the dye to enter and bind to nucleic acids.
-
3. Orthogonal Assay 2: In Vivo Efficacy Using a C. elegans Infection Model
This whole-organism model validates the compound's ability to combat a bacterial infection in a living host.
-
Materials: Caenorhabditis elegans (e.g., N2 strain), S. aureus for infection, M9 buffer, liquid culture medium, Compound-X.
-
Protocol:
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Infect the L4 worms by exposing them to a lawn of pathogenic S. aureus.
-
After infection, transfer the worms to a liquid culture medium containing the test compounds (Compound-X, Vancomycin, vehicle control).
-
Incubate at 20-25°C and monitor worm survival over several days.
-
Calculate the percentage of surviving worms at specific time points. Increased survival in the treatment group compared to the vehicle control indicates in vivo efficacy.[1]
-
Visualizations: Antimicrobial Validation Workflow
Caption: Workflow for the orthogonal validation of antimicrobial activity.
Section 2: Orthogonal Validation of Potential Anticancer Activity
The pyrazole scaffold is also prominent in oncology, notably in the development of kinase inhibitors. The mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation, is a common target.[2][3][4] This section outlines a validation strategy to test the hypothesis that Compound-X exerts anticancer effects via mTOR inhibition.
Data Presentation: Anticancer Performance Comparison
The following table presents hypothetical data for Compound-X against a known mTOR inhibitor.
| Compound | Primary Assay: Cell Viability IC₅₀ (µM) (MCF-7 Cells) | Orthogonal Assay 1: Biochemical mTOR Kinase IC₅₀ (µM) | Orthogonal Assay 2: p-S6K Inhibition in Cells (% of Control) |
| Compound-X | 5.2 | 1.5 | 88% |
| Rapamycin | 0.01 | 0.002 | 95% |
| Vehicle (DMSO) | >100 | >100 | 0% |
Experimental Protocols
1. Primary Assay: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the cytotoxic or cytostatic effect of a compound on cancer cells.[5][6]
-
Materials: Human breast cancer cell line (e.g., MCF-7), DMEM media with 10% FBS, 96-well plates, Compound-X, Rapamycin, DMSO, MTT reagent or CellTiter-Glo® reagent, plate reader.
-
Protocol:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound-X and control compounds for 72 hours.
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
2. Orthogonal Assay 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase (mTOR) in a cell-free system.[7][8]
-
Materials: Recombinant mTOR kinase, substrate peptide, ATP, ADP-Glo™ Kinase Assay kit, Compound-X, Staurosporine (positive control), kinase assay buffer.
-
Protocol:
-
Prepare serial dilutions of Compound-X in kinase buffer.
-
In a 384-well plate, add the mTOR enzyme and the test compounds. Incubate for 15 minutes to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the subsequent light production using the Kinase Detection Reagent and a luminometer.
-
Calculate the kinase inhibition and determine the IC₅₀ value.
-
3. Orthogonal Assay 2: Cellular Target Engagement (Western Blot)
This assay confirms that the compound inhibits the mTOR pathway within intact cells by measuring the phosphorylation status of a key downstream effector, S6 Kinase (S6K).
-
Materials: MCF-7 cells, Compound-X, cell lysis buffer, primary antibodies (anti-phospho-S6K, anti-total-S6K, anti-Actin), secondary HRP-conjugated antibody, chemiluminescence substrate.
-
Protocol:
-
Treat MCF-7 cells with Compound-X at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against phosphorylated S6K (p-S6K).
-
Strip and re-probe the membrane for total S6K and a loading control (e.g., Actin) to ensure equal protein loading.
-
Visualize the bands using a chemiluminescent substrate. A decrease in the p-S6K signal relative to the total S6K and loading control indicates target engagement and pathway inhibition.
-
Visualizations: Anticancer Validation Workflow
Caption: Simplified mTOR signaling pathway indicating potential inhibition by Compound-X.
Caption: Logical relationships in the orthogonal validation of anticancer activity.
References
- 1. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Differential Scanning Calorimetry of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid Polymorphs
Introduction: The Critical Role of Polymorphism in Drug Development
In the realm of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence a drug's therapeutic efficacy and manufacturability. Different polymorphs of the same API, despite having identical chemical compositions, can exhibit varying physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Consequently, a thorough understanding and control of polymorphism are not just a scientific curiosity but a regulatory necessity.
This guide provides a comprehensive framework for utilizing Differential Scanning Calorimetry (DSC) to investigate the polymorphic landscape of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a novel API. While specific experimental data for this compound is not yet publicly available, this document will serve as a practical, in-depth tutorial on how to design, execute, and interpret DSC experiments for polymorphic screening and characterization, using this molecule as a case study.
The Power of Differential Scanning Calorimetry in Polymorph Analysis
Differential Scanning Calorimetry is a cornerstone thermal analysis technique in the pharmaceutical industry. It measures the difference in heat flow between a sample and a reference as a function of temperature or time, while the sample is subjected to a controlled temperature program. This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions, which are unique fingerprints of different polymorphic forms. The technique is invaluable for identifying polymorphs, determining their relative thermodynamic stability, and elucidating the relationships between them.
Experimental Protocol: A Step-by-Step Approach to DSC Analysis
The following protocol outlines a robust methodology for the polymorphic screening of this compound using DSC. The causality behind each step is explained to ensure a self-validating experimental design.
Instrument Calibration
Before any sample analysis, the DSC instrument must be calibrated for temperature and enthalpy. This is typically performed using certified reference materials with known melting points and enthalpies of fusion, such as indium. An accurate calibration is fundamental to the reliability and comparability of the data obtained.
Sample Preparation
-
Sample Mass: Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan. A smaller sample size is often preferred to minimize thermal gradients within the sample and improve peak resolution.
-
Pan Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation during the heating process. For preliminary runs, a pinhole lid can be used to allow for the escape of any residual solvent.
Experimental Conditions
-
Temperature Program:
-
Initial Heating: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 250 °C) at a constant heating rate. A standard heating rate of 10 °C/min is a good starting point. Faster heating rates can sometimes be used to detect metastable forms that might transform upon slower heating.
-
Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This step can provide information on the crystallization behavior of the compound.
-
Second Heating: Reheat the sample at the same rate as the initial heating. Differences between the first and second heating scans can reveal polymorphic transformations that occurred during the initial thermal cycle.
-
-
Purge Gas: Maintain a constant flow of an inert purge gas, such as nitrogen (50 mL/min), throughout the experiment. This ensures a stable thermal environment and prevents oxidative degradation of the sample.
Caption: Experimental workflow for DSC analysis of a new API.
Data Interpretation: Unraveling the Polymorphic Puzzle
The interpretation of DSC thermograms is where the true investigative work begins. By analyzing the thermal events, we can deduce the presence of different polymorphs and their relationships. For the purpose of this guide, let's assume our screening of this compound has revealed three distinct polymorphic forms, which we will designate as Form I, Form II, and Form III.
Hypothetical DSC Data
| Polymorphic Form | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Observations |
| Form I | 180.5 | 183.2 | 110.4 | Sharp endotherm, indicating melting of a stable form. |
| Form II | 165.8 | 168.1 | 85.2 | Melts at a lower temperature than Form I. |
| Form III | 150.3 | 152.9 | 70.6 | Exhibits a melting endotherm followed by an exothermic recrystallization peak, then melts again at the temperature of Form I. |
Analysis of Thermal Events
-
Melting Endotherms: Each polymorph will ideally exhibit a unique melting point. In our hypothetical data, Form I, II, and III have distinct melting temperatures, suggesting they are different crystalline forms.
-
Recrystallization Exotherms: The DSC thermogram of a metastable form may show a melting endotherm immediately followed by an exothermic peak. This indicates that the metastable form has melted and then recrystallized into a more stable form, which then melts at a higher temperature. Our hypothetical Form III exhibits this behavior, suggesting it is a metastable form that converts to the more stable Form I upon heating.
Determining Thermodynamic Relationships: Monotropy vs. Enantiotropy
The relationship between polymorphs can be either monotropic or enantiotropic.
-
Monotropic System: One polymorph is the most stable form over the entire temperature range below the melting point. Any other forms are metastable.
-
Enantiotropic System: There is a specific transition temperature at which the stability of two polymorphs reverses.
Burger's and Ramberger's Rules can help elucidate these relationships from DSC data:
-
Heat of Transition Rule: An exothermic solid-solid transition upon heating indicates a monotropic relationship, with the transition being from a metastable to a more stable form. An endothermic transition suggests an enantiotropic relationship.
-
Heat of Fusion Rule: In a monotropic system, the higher melting polymorph will have the higher heat of fusion. If the higher melting polymorph has a lower heat of fusion, the system is likely enantiotropic.
Applying these rules to our hypothetical data:
-
Form III to Form I Transition: The melting of Form III followed by recrystallization into Form I is an overall exothermic process (energy is released upon forming the more stable crystal lattice), suggesting a monotropic relationship between Form III and Form I.
-
Comparing Form I and Form II: Form I has a higher melting point (183.2 °C vs. 168.1 °C) and a higher enthalpy of fusion (110.4 J/g vs. 85.2 J/g). According to the Heat of Fusion rule, this is indicative of a monotropic relationship where Form I is the more stable form.
Based on this analysis, we can propose a thermodynamic relationship for our hypothetical polymorphs of this compound.
Caption: Proposed monotropic relationship of hypothetical polymorphs.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the characterization of polymorphic systems in the pharmaceutical industry. By carefully designing experiments and rigorously interpreting the resulting data, researchers can gain critical insights into the solid-state behavior of an API like this compound. This guide provides a foundational workflow for such an investigation. It is important to remember that while DSC is powerful, it should be used in conjunction with other techniques, such as Powder X-Ray Diffraction (PXRD), for unambiguous identification and characterization of polymorphs.
Safety Operating Guide
Proper Disposal of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical waste is paramount to ensuring a safe working environment and protecting the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The Safety Data Sheet (SDS) indicates that this compound can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for this compound and its constituent chemical classes, providing a clear basis for the recommended disposal procedures.
| Hazard Classification | This compound | Pyrazole Derivatives (General) | Benzoic Acid Derivatives (General) |
| Skin Irritation | Category 2 (Causes skin irritation)[1] | Often cause skin and serious eye irritation[2] | Causes skin irritation[3][4][5] |
| Eye Irritation | Category 2 (Causes serious eye irritation)[1] | May cause serious eye damage[2] | Causes serious eye damage[3][4][5] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation)[1] | May cause respiratory irritation[2][6] | May cause respiratory irritation[3][5] |
| Aquatic Hazard | Data not available | Slightly hazardous to aquatic life[7] | Harmful to aquatic life |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[7] Adherence to institutional and local regulations is mandatory.
1. Waste Identification and Segregation:
-
Classify this compound waste as hazardous chemical waste.[2]
-
Solid Waste: Collect any unused or expired solid compound, as well as grossly contaminated items such as weighing papers, pipette tips, and gloves, in a designated solid chemical waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid chemical waste container. Do not mix with other incompatible waste streams.[7] For instance, organic solvent solutions should be kept separate from aqueous waste.
2. Containerization and Labeling:
-
Use containers that are chemically compatible with the waste. For solid waste, a sealable, sturdy plastic or glass container is appropriate. For liquid waste, ensure the container can safely hold the solvent used.
-
All waste containers must be clearly and accurately labeled.[2] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
3. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.[2]
-
This area should be cool and dry, away from heat sources and incompatible materials.[7]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2][7]
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
Follow their specific instructions for packaging and transportation preparation.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[2][7] This can lead to environmental contamination.
-
In case of a spill, immediately contain the spill with an inert absorbent material (for liquids) or carefully sweep up (for solids), avoiding dust generation.[1][8] Collect the material into a sealed container and dispose of it as hazardous waste.[2]
-
Always consult your institution's specific waste disposal guidelines and local regulations to ensure full compliance.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. The following information is synthesized from publicly available safety data sheets to ensure safe laboratory practices.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C12H12N2O2[1] |
| Molecular Weight | 216.24 g/mol [1] |
| Appearance | No data available |
| Odor | No data available |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles (European standard - EN 166) or safety glasses with side shields.[1] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant protective gloves (e.g., nitrile rubber) and a long-sleeved lab coat.[1] | Prevents direct skin contact, which can cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is required when working with large quantities or if dust is generated.[1] For small-scale laboratory use, ensure adequate ventilation or use a chemical fume hood.[1] | Protects against inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Operational Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
